6-Cyano Diclazuril-13C3,15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H8Cl3N5O2 |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-(3,5,6-13C3,1,4-15N2)1,2,4-triazine-6-carbonitrile |
InChI |
InChI=1S/C18H8Cl3N5O2/c19-10-3-1-9(2-4-10)12(7-22)16-13(20)5-11(6-14(16)21)26-18(28)24-17(27)15(8-23)25-26/h1-6,12H,(H,24,27,28)/i15+1,17+1,18+1,24+1,25+1 |
InChI Key |
ACIBCPFZAKRWIB-UFMJLBBBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
6-Cyano Diclazuril-13C3,15N2 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to 6-Cyano Diclazuril-13C3,15N2, an isotopically labeled form of the potent anticoccidial agent, Diclazuril (B1670474). This document is intended for researchers, scientists, and professionals in the field of drug development and veterinary medicine.
Chemical Structure and Properties
This compound is a stable isotope-labeled analog of Diclazuril. The labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.
Chemical Structure:
The chemical structure of this compound is identical to that of Diclazuril, with the exception of the isotopic labeling. The IUPAC name for the unlabeled compound is 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile[1]. The exact positions of the isotopic labels in this compound are within the triazine ring and the acetonitrile (B52724) group.
Physicochemical Properties:
Quantitative data for this compound is not extensively available. However, the physicochemical properties of the parent compound, Diclazuril, provide a close approximation.
| Property | Value | Reference |
| Molecular Formula | C₁₄¹³C₃H₉Cl₃N₂¹⁵N₂O₂ | [2] |
| Molecular Weight | 412.6 g/mol | [2] |
| Appearance | Slightly yellow to beige solid | [3] |
| Melting Point | 292-297°C (with decomposition) | [3] |
| Water Solubility | <1 mg/L | [3] |
| Solubility in Organic Solvents | Low solubility in most organic solvents; soluble in dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) | [3] |
Experimental Protocols
Synthesis of Diclazuril
The synthesis of Diclazuril typically starts from 2,6-dichloro-p-nitroaniline[4][5][6]. The following is a general synthetic route. For the synthesis of this compound, isotopically labeled precursors would be required.
Reaction Scheme:
A common synthesis method involves the following key steps[4][5]:
-
Diazotization of 2,6-dichloro-4-nitroaniline (B1670479): The starting material is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt[4][5].
-
Substitution Reaction: The diazonium salt is then subjected to a substitution reaction to introduce the desired functional groups[4].
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming a key intermediate[4].
-
Coupling and Cyclization: The intermediate is then coupled with a suitable reagent and undergoes cyclization to form the triazine ring of the Diclazuril molecule[5].
A detailed, multi-step synthesis process starting from aromatic precursors like 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene (B33126) has been described[6]. These processes involve diazotization and substitution reactions to form a key intermediate, which is then reduced and further modified. The intermediate is cyclized under reflux conditions, followed by hydrolysis and desulfurization to yield the final Diclazuril compound[6].
Analytical Methods
Several analytical methods have been developed for the quantification of Diclazuril in various matrices, which are applicable for its isotopically labeled form.
High-Performance Liquid Chromatography (HPLC):
A stability-indicating HPLC method has been developed for the determination of Diclazuril. The method utilizes a C18 column with an isocratic mobile phase consisting of acetonitrile and 0.2% phosphoric acid, with UV detection at 275 nm[7].
-
Column: C18 (250 x 4.6 mm, 5 µm)[7]
-
Mobile Phase: Acetonitrile and 0.2% Phosphoric Acid[7]
-
Flow Rate: 1.2 mL/min[7]
-
Detection: UV at 275 nm[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
A sensitive and specific LC-MS/MS method for the quantitative determination of Diclazuril in animal plasma has been established. This method involves a simple protein precipitation step for sample extraction[8].
-
Sample Preparation: Deproteinization with acetonitrile[8].
-
Chromatography: Reversed-phase C18 column with a gradient of acetonitrile and water[9].
-
Ionization: Electrospray ionization (ESI) in negative ion mode[8][9].
Mechanism of Action and Signaling Pathway
Diclazuril is an anticoccidial agent that is effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry and other animals[10][11]. Its mode of action involves the disruption of the parasite's life cycle, particularly during the asexual and sexual stages of development[11][12][13].
Recent studies suggest that Diclazuril may exert its effect by targeting cyclin-dependent kinases (CDKs) in the parasite[12][14]. CDKs are crucial for the regulation of the cell cycle. Diclazuril has been shown to decrease the expression of CDK-related kinase 2 (EtCRK2) in Eimeria tenella[12][14]. This interference with the cell cycle of the parasite ultimately leads to its death.
Below is a diagram illustrating the proposed signaling pathway affected by Diclazuril.
Caption: Proposed mechanism of action of Diclazuril.
Safety Information
Safety data for this compound is not specifically available, but the safety profile of Diclazuril should be considered. Diclazuril is generally considered to have low toxicity[12]. However, as with any chemical, appropriate safety precautions should be taken during handling. This includes using personal protective equipment such as gloves and eye protection[15][16][17][18]. In case of contact with skin or eyes, the affected area should be rinsed thoroughly with water[15][16][18]. If inhaled, the individual should be moved to fresh air[15][18]. If swallowed, medical attention should be sought[15][16][18]. For detailed safety information, the Safety Data Sheet (SDS) should be consulted[15][16][17].
References
- 1. Diclazuril | C17H9Cl3N4O2 | CID 456389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. fao.org [fao.org]
- 4. CN104447597A - Preparation method for diclazuril - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Diclazuril [sitem.herts.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]
- 11. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
- 13. biovet.com [biovet.com]
- 14. Diclazuril-induced expression of CDK-related kinase 2 in the second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merck.com [merck.com]
- 16. merck.com [merck.com]
- 17. msd.com [msd.com]
- 18. merck.com [merck.com]
An In-depth Technical Guide on the Synthesis and Characterization of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, albeit theoretical, approach to the synthesis and characterization of the novel, isotopically labeled compound, 6-Cyano Diclazuril-¹³C₃,¹⁵N₂. This compound, as a stable isotope-labeled internal standard, is of significant interest for pharmacokinetic, metabolism, and residue analysis studies of Diclazuril and its potential cyano-metabolites. The proposed synthetic route is based on established chemical principles and adaptations of known procedures for Diclazuril and related heterocyclic compounds.
Overview of the Synthetic Strategy
The synthesis of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is a multi-step process that involves the preparation of two key isotopically labeled intermediates: the phenylacetonitrile (B145931) moiety containing one ¹³C label, and the 6-bromo-1,2,4-triazine-3,5-dione ring labeled with two ¹³C and two ¹⁵N atoms. These intermediates are then coupled, followed by a final cyanation step to introduce the cyano group at the 6-position of the triazine ring.
The Role of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂, an isotopically labeled derivative of the anticoccidial agent Diclazuril (B1670474). Primarily utilized as an internal standard, this compound is crucial for the accurate quantification of Diclazuril residues in various biological and environmental matrices. Its application is paramount in pharmacokinetic studies, residue monitoring, and ensuring food safety.
Core Application: An Internal Standard for Quantitative Analysis
6-Cyano Diclazuril-¹³C₃,¹⁵N₂ serves as an ideal internal standard for analytical methods, particularly those employing mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] The incorporation of stable isotopes (Carbon-13 and Nitrogen-15) results in a compound that is chemically identical to the analyte of interest (the unlabeled Diclazuril) but has a different mass.[4][5] This property allows it to co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer's source.[1] By adding a known concentration of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ to a sample, researchers can accurately quantify the concentration of Diclazuril by comparing the signal intensities of the two compounds. This corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise measurements.[1]
Quantitative Data from Diclazuril Analysis Using Internal Standards
The following tables summarize key quantitative parameters from studies utilizing internal standards for the analysis of Diclazuril in various matrices. These values demonstrate the sensitivity and reliability of analytical methods employing isotopically labeled standards.
Table 1: Linearity and Correlation Coefficients
| Matrix | Analytical Method | Linear Range | Correlation Coefficient (r) | Reference |
| Animal Plasma | LC/ESI-MS/MS | 1-100 ng/mL and 100-2000 ng/mL | ≥ 0.9991 | [6] |
| Chicken Muscle | Chemiluminescent Immunoassay | 0.05–16.2 ng/mL | ≥ 0.99 | [7] |
| Bulk Powder & Pharmaceutical Formulation | HPLC | 1–200 µg/mL | Not specified, but stated as linear | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Poultry Meat | LC-MS/MS | 0.5 µg/kg (Decision Limit) | Not specified | [9] |
| Chicken Muscle | Chemiluminescent Immunoassay | 0.02 µg/kg | Not specified | [7] |
| Various | Isotopic Internal Standard Methods | Summarized as a pressing task to establish | Summarized as a pressing task to establish | [2] |
Table 3: Recovery Rates
| Matrix | Analytical Method | Fortification Levels | Average Recovery (%) | Reference |
| Chicken and Duck Samples | ELISA | 0.2, 0.4, and 0.8 µg/kg | 85.0 to 102.5 | [7] |
| Chicken Muscles | BSAS-CLEIA | Not specified | 90.3 to 120.4 | [10] |
| Various Fish/Shellfish Tissues | HPLC-MS/MS | Not specified | 66 to 123 | [2] |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of Diclazuril in animal tissue using an internal standard like 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ with LC-MS/MS. This protocol is a composite based on methodologies described in the cited literature.[6][7][9]
1. Sample Preparation and Extraction
-
Homogenization: Weigh 1.0 ± 0.05 g of ground tissue (e.g., chicken muscle, liver) into a centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ solution to the sample.
-
Extraction: Add 1 mL of 0.2% phosphoric acid and 3 mL of acetonitrile (B52724). Vortex for 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard.
-
Centrifugation: Centrifuge the mixture at 4,000 g for 5 minutes at room temperature to separate the solid debris from the liquid extract.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Filtration (Optional but Recommended): Filter the extract through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column is typically used for separation.[9]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a modifier like ammonium (B1175870) acetate (B1210297) or phosphoric acid) is employed.[6][8][9]
-
Flow Rate: A typical flow rate is around 0.4-1.2 mL/min.[8]
-
Injection Volume: A small volume of the prepared sample extract (e.g., 10 µL) is injected.[8]
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for Diclazuril analysis.[6][9]
-
Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and specificity.[6]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Diclazuril and the internal standard (6-Cyano Diclazuril-¹³C₃,¹⁵N₂).
-
3. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of Diclazuril and a constant concentration of the internal standard.
-
Quantification: The concentration of Diclazuril in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the mode of action of Diclazuril.
Figure 1: Experimental workflow for the quantitative analysis of Diclazuril using an isotopically labeled internal standard.
Figure 2: Simplified mode of action of Diclazuril on the Coccidia parasite life cycle.
Mode of Action of Diclazuril
Diclazuril is a potent anticoccidial agent that is effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry and other livestock.[11][12][13] While the exact molecular mechanism is not fully elucidated, it is known to interfere with the intracellular development stages of the parasite, specifically during schizogony (asexual reproduction) and gametogony (sexual reproduction).[11] This disruption of the parasite's life cycle prevents the formation and excretion of oocysts, thereby controlling the spread of the infection.[14][15] Research has suggested that Diclazuril's activity may be linked to its effect on cyclin-dependent kinases (CDKs) within the parasite.[14]
References
- 1. research.wur.nl [research.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biovet.com [biovet.com]
- 12. Investigation for the characteristic anticoccidial activity of diclazuril in battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
- 15. ijvm.org.il [ijvm.org.il]
Isotopic Labeling Pattern of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling pattern of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂, a crucial internal standard for quantitative bioanalytical studies. Understanding the precise location of the isotopic labels is paramount for accurate mass spectrometry-based quantification of Diclazuril, a potent anticoccidial agent.
Molecular Structure and Isotopic Labeling
6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is a stable isotope-labeled analog of Diclazuril. The labeling pattern, with three Carbon-13 (¹³C) atoms and two Nitrogen-15 (¹⁵N) atoms, is strategically placed within the molecule to ensure a significant mass shift from the unlabeled drug, facilitating its use as an internal standard in mass spectrometric analyses.
Based on established synthetic routes for Diclazuril and related triazine compounds, the most probable isotopic labeling pattern for 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is as follows:
-
Two ¹⁵N atoms are incorporated into the 1,2,4-triazine-3,5-dione ring.
-
Two ¹³C atoms are located at the carbonyl positions (C3 and C5) of the 1,2,4-triazine-3,5-dione ring.
-
One ¹³C atom constitutes the cyano group attached to the phenyl ring.
This specific placement ensures that the labels are in a stable part of the molecule, minimizing the risk of isotopic exchange during sample preparation and analysis.
Caption: Isotopic labeling pattern of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.
Physicochemical and Mass Spectrometric Data
The incorporation of stable isotopes results in a predictable mass shift, which is fundamental for its function as an internal standard.
| Property | Value |
| Chemical Formula | C₁₄¹³C₃H₉Cl₃N₂¹⁵N₂O₂ |
| Monoisotopic Mass | 412.97 g/mol |
| Molecular Weight | 412.6 g/mol |
| Nominal Mass Shift from Unlabeled | +5 Da |
Note: The exact mass will vary slightly depending on the isotopic purity of the starting materials.
Generalized Synthetic Pathway
While the specific, proprietary synthesis of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is not publicly available, a generalized synthetic workflow can be inferred from known methods for preparing Diclazuril. The synthesis would involve the use of isotopically labeled precursors to introduce the ¹³C and ¹⁵N atoms at the desired positions.
The Role of Diclazuril-¹³C₃,¹⁵N₂ as an Internal Standard in High-Precision Quantitative Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of Diclazuril-¹³C₃,¹⁵N₂ as an internal standard in the quantitative analysis of the anticoccidial drug, Diclazuril. This document is intended for researchers, scientists, and drug development professionals who require a high degree of accuracy and precision in their analytical methodologies.
Introduction to Diclazuril and the Need for Precise Quantification
Diclazuril is a potent anticoccidial agent belonging to the benzeneacetonitrile class of compounds. It is widely used in veterinary medicine to treat and prevent coccidiosis in poultry and other livestock. Its mechanism of action, while not fully elucidated, is known to involve the disruption of the life cycle of Eimeria parasites, primarily by inhibiting the development of schizonts and gametocytes, which in turn blocks the excretion of oocysts.[1][2] Given its potency and the potential for residues in food products of animal origin, highly accurate and sensitive analytical methods are crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety.
The Gold Standard: Isotopically Labeled Internal Standards
In quantitative mass spectrometry (MS)-based assays, the use of an internal standard (IS) is paramount for achieving reliable and reproducible results. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as Diclazuril-¹³C₃,¹⁵N₂, are considered the "gold standard" for this purpose.
The core principle behind using a SIL-IS is that it co-elutes with the unlabeled analyte and experiences identical ionization efficiency and matrix effects in the mass spectrometer's ion source. Because the SIL-IS is chemically identical to the analyte, differing only in mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N), it serves as a perfect surrogate. This allows for the highly accurate quantification of the analyte by calculating the ratio of the analyte's signal to the known concentration of the internal standard.
Diclazuril-¹³C₃,¹⁵N₂: The Internal Standard of Choice
The nomenclature "6-Cyano Diclazuril" is a misnomer, as the cyano group is an intrinsic part of the Diclazuril molecule, chemically described as 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile. The appropriate isotopically labeled internal standard is Diclazuril-¹³C₃,¹⁵N₂, where three carbon atoms and two nitrogen atoms in the molecule are replaced with their heavier isotopes.
Synthesis of Diclazuril-¹³C₃,¹⁵N₂
While the specific, proprietary synthesis routes for commercially available Diclazuril-¹³C₃,¹⁵N₂ are not publicly disclosed, the general principles of stable isotope labeling are well-established. The synthesis would involve introducing ¹³C- and ¹⁵N-labeled precursors at strategic points in the synthetic pathway of Diclazuril. For the triazine ring, a labeled cyanuric chloride or a related precursor could be employed. The introduction of ¹³C into the benzeneacetonitrile moiety would likely involve a labeled benzoyl cyanide or a similar starting material. The complexity of multi-step synthesis necessitates careful planning to ensure high isotopic enrichment and chemical purity of the final product.
Mechanism of Action as an Internal Standard: A Workflow Perspective
The utility of Diclazuril-¹³C₃,¹⁵N₂ as an internal standard is best understood within the context of a typical quantitative analytical workflow, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
A Technical Guide to 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ for Researchers and Drug Development Professionals
Introduction: 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is a stable isotope-labeled internal standard for Diclazuril (B1670474), a potent anticoccidial agent. This guide provides an in-depth overview of its commercial availability, technical specifications, and applications in analytical and research settings, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for residue analysis.
Commercial Suppliers
The acquisition of high-purity stable isotope-labeled standards is critical for accurate and reproducible experimental results. Several reputable commercial suppliers offer 6-Cyano Diclazuril-¹³C₃,¹⁵N₂. Below is a summary of identified vendors. Researchers are advised to contact the suppliers directly for the most current product specifications, availability, and pricing.
| Supplier | Product Name | Notes |
| MedChemExpress | 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ | Listed as a ¹³C- and ¹⁵N-labeled 6-Cyano Diclazuril.[1] |
| LGC Standards | 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ | Provides certified reference materials. |
| Fisher Scientific | 10MG 6-Cyano Diclazuril-13C3 15N2 | Distributor for research chemicals. |
| Clearsynth | Diclazuril-¹³C₃,¹⁵N₂ | Offers the non-cyannated labeled analogue. It is recommended to inquire about the availability of the 6-Cyano variant.[2] |
| Clinivex | Diclazuril-¹³C₃,¹⁵N₂ | Supplies the non-cyannated labeled analogue for laboratory and research use only. Direct inquiry for the 6-Cyano variant is advised.[3] |
Technical Data and Applications
6-Cyano Diclazuril-¹³C₃,¹⁵N₂ serves as an ideal internal standard for the quantification of Diclazuril residues in various matrices, such as animal tissues and feed.[4] The stable isotope labels ensure that its chemical and physical properties are nearly identical to the unlabeled analyte, but with a distinct mass, allowing for precise quantification by mass spectrometry.
Analytical Method Parameters
The following table summarizes typical parameters for the analysis of Diclazuril using LC-MS/MS with a labeled internal standard, based on published methods. These values can serve as a starting point for method development and validation.
| Parameter | Typical Value/Range | Source |
| Chromatography | ||
| Column | Reversed-phase C18 | [4] |
| Mobile Phase | Acetonitrile (B52724) and water with additives (e.g., formic acid, ammonium (B1175870) acetate) | [4][5] |
| Elution | Gradient | [4][5] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), typically negative | [4][5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [5] |
| Method Validation | ||
| Limit of Detection (LOD) | 0.03 - 0.1 µg/kg | [5][6] |
| Limit of Quantification (LOQ) | 0.5 - 1 ng/mL | [5][6] |
| Linearity (r) | > 0.999 | [5][7] |
| Recovery | 85% - 105.2% | [6][7] |
| Within-run Precision (%RSD) | < 10.5% | [5] |
| Between-run Precision (%RSD) | < 11.7% | [5] |
Experimental Protocols
The following is a generalized experimental protocol for the determination of Diclazuril in animal tissue using an internal standard such as 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.
Sample Preparation
-
Homogenization: Homogenize a known weight of the tissue sample.
-
Spiking: Fortify the homogenized sample with a known concentration of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ internal standard solution.
-
Extraction: Extract the analyte and internal standard from the matrix using an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).[4] This may involve vortexing, sonication, and centrifugation.
-
Clean-up: The extract may require a clean-up step to remove interfering matrix components. Solid-phase extraction (SPE) with a C18 cartridge is a common technique.[8]
-
Reconstitution: Evaporate the cleaned extract to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Separate the analyte and internal standard on a reversed-phase column using a gradient elution program.
-
Mass Spectrometric Detection: Monitor the characteristic precursor-to-product ion transitions for both Diclazuril and 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in MRM mode.
-
Quantification: Calculate the concentration of Diclazuril in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizations
Experimental Workflow for Residue Analysis
The following diagram illustrates a typical workflow for the analysis of Diclazuril residues in biological matrices using a labeled internal standard.
Caption: A generalized workflow for the quantification of Diclazuril.
Diclazuril's Mode of Action on Apicomplexan Parasites
Diclazuril disrupts the life cycle of apicomplexan parasites, such as Eimeria, by targeting the developmental stages within the host.[9] Although the precise molecular target is not fully elucidated, it is known to induce degenerative changes in the schizonts and gametocytes.[9][10]
Caption: Diclazuril inhibits the development of key life cycle stages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. clinivex.com [clinivex.com]
- 4. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. fao.org [fao.org]
- 9. biovet.com [biovet.com]
- 10. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Stability and Storage of 6-Cyano Diclazuril-13C3,15N2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Cyano Diclazuril-13C3,15N2. The information presented herein is critical for maintaining the integrity, purity, and performance of this isotopically labeled compound in research and development settings.
Disclaimer: Specific stability data for this compound is not publicly available. The data and recommendations in this guide are primarily based on studies of the parent compound, Diclazuril (B1670474). The isotopic labeling with 13C and 15N is not expected to significantly alter the compound's chemical stability or storage requirements. However, it is always recommended to consult the Certificate of Analysis and Safety Data Sheet (SDS) provided by the supplier for specific handling and storage instructions.
Summary of Stability and Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended conditions based on available data for Diclazuril.
| Parameter | Recommended Conditions | Rationale & Remarks |
| Temperature | Long-term: -20°C (up to 1 year) or -80°C (up to 2 years) Short-term/Working: 15°C to 30°C (59°F to 86°F) | Prevents thermal degradation. Sub-zero temperatures are recommended for prolonged storage of stock solutions to minimize chemical decomposition.[1] For routine use, storage in a cool, dry place is sufficient.[2] |
| Light | Store in a dark place, protected from direct sunlight. | Diclazuril is susceptible to photolytic degradation. Amber vials or light-blocking containers are recommended.[2] |
| Humidity | Store in a dry place. Keep container tightly sealed. | Minimizes hydrolysis and degradation from atmospheric moisture. |
| pH | Stable in a pH range of 5 to 9. | Rapid hydrolysis occurs above pH 9.[3] Avoid highly alkaline conditions. |
| Air | Keep container tightly closed when not in use. | Protects from oxidative degradation and moisture. |
| Incompatible Materials | Strong oxidizing agents. | Diclazuril can react with strong oxidizing agents, leading to decomposition.[4][5] |
| Physical Stability | Avoid dust formation. | May form explosive dust-air mixtures. Handle as a fine powder with appropriate safety precautions.[4] |
Forced Degradation Studies on Diclazuril
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. A study on Diclazuril subjected the compound to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
While specific percentages of degradation were not detailed, the study confirmed that Diclazuril degrades under these conditions and established an HPLC method capable of separating the parent drug from its degradation products.
Experimental Protocols
The following are detailed methodologies for key experiments related to stability testing of Diclazuril, adapted from published research. These protocols are fundamental for developing a stability-indicating assay for this compound.
Stability-Indicating HPLC Method
A High-Performance Liquid Chromatography (HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from any degradation products.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.2% phosphoric acid.
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 275 nm
Forced Degradation (Stress Testing) Protocols
The following protocols can be used to assess the stability of this compound under various stress conditions.
-
Dissolve 10 mg of the compound in 10 mL of a suitable organic solvent (e.g., DMF).
-
Add 10 mL of 0.1 N Hydrochloric Acid (HCl).
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 10 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute to a final volume of 100 mL with the mobile phase.
-
Analyze by HPLC.
-
Dissolve 10 mg of the compound in 10 mL of a suitable organic solvent (e.g., DMF).
-
Add 10 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 10 mL of 0.1 N Hydrochloric Acid (HCl).
-
Dilute to a final volume of 100 mL with the mobile phase.
-
Analyze by HPLC.
-
Dissolve 10 mg of the compound in 10 mL of a suitable organic solvent (e.g., DMF).
-
Add 10 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final volume of 100 mL with the mobile phase.
-
Analyze by HPLC.
-
Place 10 mg of the solid compound in a suitable container.
-
Heat at 80°C for 24 hours.
-
Allow to cool to room temperature.
-
Prepare a solution of 100 µg/mL in the mobile phase.
-
Analyze by HPLC.
-
Expose 10 mg of the solid compound to short-wave (254 nm) and long-wave (366 nm) UV light for 24 hours.
-
Prepare a solution of 100 µg/mL in the mobile phase.
-
Analyze by HPLC.
Visualized Workflows and Relationships
The following diagrams illustrate key logical relationships and workflows for handling and testing the stability of this compound.
Caption: Workflow for stability assessment of this compound.
Caption: Potential degradation pathways for this compound.
References
molecular weight and formula of 6-Cyano Diclazuril-13C3,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular formula and weight of the isotopically labeled compound 6-Cyano Diclazuril-13C3,15N2, alongside its unlabeled counterpart, 6-Cyano Diclazuril. This information is critical for a range of applications in drug development, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical assays.
Core Compound Data
The precise molecular formula and weight are fundamental parameters for the accurate preparation of standards, interpretation of mass spectrometry data, and overall quantitative analysis. The data for both the labeled and unlabeled forms of 6-Cyano Diclazuril are summarized below.
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| 6-Cyano Diclazuril | C₁₈H₈Cl₃N₅O₂ | 432.65 |
| 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ | ¹³C₃C₁₅H₈Cl₃¹⁵N₂N₃O₂[1] | 437.612[1] |
Molecular Formula and Weight Determination
The molecular formula of the unlabeled 6-Cyano Diclazuril was determined to be C₁₈H₈Cl₃N₅O₂. This was deduced from the provided molecular formula of its isotopically labeled version, 6-Cyano Diclazuril-¹³C₃,¹⁵N₂, which is given as ¹³C₃C₁₅H₈Cl₃¹⁵N₂N₃O₂[1]. The labeled formula indicates a total of 18 carbon atoms (15 ¹²C and 3 ¹³C) and 5 nitrogen atoms (3 ¹⁴N and 2 ¹⁵N).
The molecular weight of the unlabeled compound was calculated using the standard atomic weights of its constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Chlorine (Cl): 35.453 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
For the isotopically labeled 6-Cyano Diclazuril-¹³C₃,¹⁵N₂, the precise molecular weight of 437.612 g/mol is reported[1]. This calculation incorporates the specific atomic masses of the isotopes:
-
Carbon-13 (¹³C): 13.00335 u
-
Nitrogen-15 (¹⁵N): 15.00011 u
Logical Relationship Diagram
The following diagram illustrates the relationship between the unlabeled compound and its isotopically labeled counterpart, highlighting the substitution of specific isotopes.
Caption: Isotopic labeling of 6-Cyano Diclazuril.
References
Spectroscopic Data for Diclazuril-¹³C₃,¹⁵N₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the isotopically labeled compound Diclazuril-¹³C₃,¹⁵N₂. While experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this specific labeled analogue are not publicly available, this document compiles relevant data from its unlabeled counterpart, Diclazuril (B1670474), and outlines the expected spectroscopic characteristics of the labeled compound. This guide also addresses a common point of confusion regarding the nomenclature of this molecule.
Understanding the Nomenclature: "6-Cyano Diclazuril"
It is important to clarify that the term "6-Cyano Diclazuril" is a misnomer. Diclazuril is chemically known as 2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)benzeneacetonitrile[1]. The cyano (-C≡N) group is an integral part of the benzeneacetonitrile core structure and is not a substituent at the 6th position of the primary ring system. The isotopically labeled version, Diclazuril-¹³C₃,¹⁵N₂, incorporates three ¹³C atoms and two ¹⁵N atoms at specific positions within the molecule for use as an internal standard in quantitative analyses[2][3][4].
Mass Spectrometry (MS) Data
While specific experimental mass spectra for Diclazuril-¹³C₃,¹⁵N₂ are not available, the expected mass and fragmentation patterns can be inferred from the data of unlabeled Diclazuril. Diclazuril-¹³C₃,¹⁵N₂ is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods due to its identical retention time and ionization efficiency to the unlabeled analyte, but with a distinct mass-to-charge ratio (m/z)[2].
Table 1: Mass Spectrometry Data for Diclazuril and its Labeled Analogue
| Parameter | Diclazuril (Unlabeled) | Diclazuril-¹³C₃,¹⁵N₂ (Labeled) |
| Molecular Formula | C₁₇H₉Cl₃N₄O₂[1] | C₁₄¹³C₃H₉Cl₃N₂¹⁵N₂O₂[4][5] |
| Molecular Weight | ~407.6 g/mol [1] | ~412.6 g/mol [4][5] |
| Monoisotopic Mass | 405.9791 g/mol | 410.9892 g/mol (Calculated) |
| Common Adducts (Negative ESI) | [M-H]⁻ | [M-H]⁻ |
| Precursor Ion (m/z) for MS/MS | ~405.0 | ~410.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following is a representative protocol for the analysis of Diclazuril, which can be adapted for its labeled analogue.
1. Sample Preparation (from poultry tissue) [6]
-
Homogenize 5 g of tissue.
-
Add an internal standard solution (Diclazuril-¹³C₃,¹⁵N₂).
-
Extract with an organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile).
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography (LC) Conditions [6]
-
Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometry (MS) Conditions [7][8]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M-H]⁻): m/z ~405.0 for Diclazuril; m/z ~410.0 for Diclazuril-¹³C₃,¹⁵N₂.
-
Product Ions: Monitor for characteristic fragment ions.
-
Collision Gas: Argon.
Nuclear Magnetic Resonance (NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Diclazuril
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (Triazine) | 155.1 |
| C (Triazine) | 152.9 |
| C (Aromatic) | 142.1 |
| C (Aromatic) | 138.4 |
| C (Aromatic) | 136.2 |
| C (Aromatic) | 134.7 |
| C (Aromatic) | 131.9 |
| C (Aromatic) | 130.5 |
| C (Aromatic) | 129.8 |
| C (Aromatic) | 129.1 |
| C (Aromatic) | 128.4 |
| C (Cyano) | 117.3 |
| C (Methine) | 45.8 |
Source: DrugBank (Predicted Data). These are computational predictions and may not reflect experimental values.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general protocol for acquiring ¹³C NMR data for a small organic molecule like Diclazuril.
1. Sample Preparation
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹³C.
-
Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).
-
Temperature: 298 K.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).
-
Relaxation Delay: A suitable delay to allow for full relaxation of the carbon nuclei (e.g., 2 seconds).
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an isotopically labeled compound like Diclazuril-¹³C₃,¹⁵N₂.
Caption: Workflow for Spectroscopic Analysis of Diclazuril-¹³C₃,¹⁵N₂.
Logical Relationship for Quantitative Analysis
This diagram shows the logical relationship in using an isotopically labeled internal standard for quantification.
References
- 1. Diclazuril | C17H9Cl3N4O2 | CID 456389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. clinivex.com [clinivex.com]
- 6. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Quantitative Analysis of Diclazuril in Poultry Tissue using 6-Cyano Diclazuril-13C3,15N2 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclazuril (B1670474) is a potent anticoccidial agent belonging to the benzeneacetonitrile class, widely used in the poultry industry to control and prevent coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for diclazuril in edible poultry tissues to ensure consumer safety.[1][2] Accurate and reliable quantification of these residues is therefore essential.
This application note details a robust and sensitive method for the determination of diclazuril in various poultry tissues (muscle, liver, and skin/fat) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs 6-Cyano Diclazuril-13C3,15N2, a stable isotope-labeled (SIL) analogue, as an internal standard (IS) to compensate for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision. The protocol is based on established methodologies involving acetonitrile (B52724) extraction followed by LC-MS/MS analysis in Negative Ion Electrospray Ionization (ESI) mode.[3]
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Formic Acid (FA, ~99%).
-
Standards: Diclazuril (analytical standard), this compound (internal standard).
-
Chemicals: Anhydrous Sodium Sulfate (Na₂SO₄), Sodium Chloride (NaCl).
-
Consumables: 50 mL polypropylene (B1209903) centrifuge tubes, 1.5 mL autosampler vials, 0.22 µm syringe filters (PTFE), solid-phase extraction (SPE) cartridges (e.g., C18 or silica, optional for cleanup).
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh ~10 mg of Diclazuril and this compound standards into separate 100 mL volumetric flasks. Dissolve and bring to volume with Methanol. Store at -20°C.
-
Intermediate Solutions (1 µg/mL): Prepare separate intermediate solutions by diluting the stock solutions 1:100 in Methanol.
-
Working Standard & IS Spiking Solution (100 ng/mL): Prepare a mixed working standard solution and a separate IS spiking solution by diluting the respective intermediate solutions 1:10 in Methanol.
-
Calibration Standards (0.25 - 50 ng/mL): Prepare a series of calibration standards by serial dilution of the working standard solution in a suitable solvent (e.g., 80% Methanol). These standards are used to create the calibration curve.[4]
Sample Preparation & Extraction
The following workflow outlines the key steps from sample receipt to analysis.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. canadacommons.ca [canadacommons.ca]
- 3. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
Application Note & Protocol: Quantitative Analysis of Diclazuril in Animal Feed Using Isotope Dilution Mass Spectrometry
ANP-VDA-2025-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the quantitative analysis of Diclazuril (B1670474) in animal feed matrices. The protocol employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method incorporating an isotopic standard for accurate quantification. Isotope dilution techniques are the gold standard for quantitative analysis by mass spectrometry, as they compensate for matrix effects and variations in sample preparation and instrument response. This application note includes a comprehensive experimental protocol, data presentation in tabular format for key validation parameters, and visual diagrams of the workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction
Diclazuril is a synthetic coccidiostat widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory bodies in many countries have established maximum residue limits (MRLs) for Diclazuril in animal-derived food products to ensure consumer safety.[2][3] Therefore, accurate and reliable methods for the quantification of Diclazuril in animal feed are crucial for monitoring compliance and ensuring the safety and efficacy of veterinary drugs.
This protocol describes a validated LC-MS/MS method that utilizes a stable isotope-labeled internal standard (IS), Diclazuril-d5, for the precise quantification of Diclazuril in various animal feed types. The use of an isotopic IS is critical as it shares very similar chemical and physical properties with the analyte, ensuring that it behaves similarly during extraction, clean-up, and ionization, thus correcting for potential losses and matrix-induced signal suppression or enhancement.
Experimental Protocol
This protocol is intended for the quantitative analysis of Diclazuril in animal feed using LC-MS/MS with an isotopic internal standard.
2.1. Materials and Reagents
-
Diclazuril analytical standard (>99% purity)
-
Diclazuril-d5 (isotopic internal standard)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (B129727) (MeOH), HPLC or LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, analytical grade
-
Solid Phase Extraction (SPE) cartridges: C18, 500 mg, 6 mL
-
Syringe filters: 0.22 µm PTFE
2.2. Standard and Sample Preparation
2.2.1. Standard Stock Solutions
-
Diclazuril Stock (1 mg/mL): Accurately weigh 10 mg of Diclazuril standard and dissolve in 10 mL of methanol.
-
Diclazuril-d5 IS Stock (1 mg/mL): Accurately weigh 1 mg of Diclazuril-d5 and dissolve in 1 mL of methanol.
2.2.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the Diclazuril stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare an IS working solution by diluting the Diclazuril-d5 IS stock solution with the same diluent to a final concentration of 1 µg/mL.
2.2.3. Calibration Curve
-
Prepare calibration standards in blank matrix extract by spiking appropriate aliquots of the Diclazuril working standard solutions to cover the desired concentration range (e.g., 0.1 to 1.5 mg/kg).[4]
-
Add a fixed amount of the IS working solution to each calibration standard.
2.2.4. Sample Preparation
-
Homogenize the animal feed sample to a fine powder.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with a known amount of the Diclazuril-d5 IS working solution.
-
Add 20 mL of acidified methanol (e.g., methanol with 0.1% formic acid).[4][5]
-
Vortex for 1 minute and extract using a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
2.3. Solid Phase Extraction (SPE) Clean-up
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water:methanol (90:10, v/v) to remove interferences.
-
Elute the Diclazuril and Diclazuril-d5 with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase starting composition.[4]
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
2.4. LC-MS/MS Analysis
2.4.1. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
2.4.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Diclazuril | 409.0 | 334.0 | 100 | 25 |
| Diclazuril | 409.0 | 301.0 | 100 | 30 |
| Diclazuril-d5 | 414.0 | 339.0 | 100 | 25 |
Data Presentation
The following tables summarize the expected performance characteristics of the method based on typical validation data.
Table 1: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 mg/kg |
| Limit of Quantification (LOQ) | 0.1 mg/kg |
| Repeatability (RSDr, %) | < 10% |
| Reproducibility (RSDR, %) | < 15% |
Table 2: Recovery and Matrix Effect Data
| Spiking Level (mg/kg) | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| 0.1 | 85 - 110 | < 20 |
| 0.5 | 90 - 105 | < 15 |
| 1.0 | 92 - 103 | < 15 |
Recovery and matrix effect values are typically within the ranges shown and should be established for each specific feed matrix.
Visualization of Workflow
The following diagrams illustrate the key stages of the analytical process.
Caption: Experimental workflow for Diclazuril analysis.
Caption: Principle of Isotope Dilution for accurate quantification.
References
Application Notes and Protocols for the Use of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the use of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ as an internal standard in the quantitative analysis of diclazuril (B1670474) residues in biological matrices. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and reliability for regulatory compliance and research applications.[1][2]
Introduction
Diclazuril is a potent anticoccidial agent widely used in the poultry industry.[3] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and adhering to maximum residue limits (MRLs). The use of a stable isotope-labeled internal standard, such as 6-Cyano Diclazuril-¹³C₃,¹⁵N₂, is the gold standard for accurate quantification by LC-MS/MS. This internal standard mimics the chemical behavior of the analyte of interest, diclazuril, throughout the sample preparation and analysis process, thereby correcting for matrix effects and variations in instrument response. This leads to improved precision and accuracy in the final analytical results.
Experimental Protocols
This section details the materials and methods for the analysis of diclazuril residues in poultry tissues using 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ as an internal standard.
Materials and Reagents
-
Standards: Diclazuril and 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ analytical standards
-
Solvents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water (LC-MS grade)
-
Chemicals: Formic acid, n-hexane, and silica (B1680970) for solid-phase extraction (SPE)
-
Consumables: Centrifuge tubes, syringes, syringe filters (0.22 µm PTFE), and autosampler vials
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve Diclazuril and 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in dimethylformamide (DMF) to prepare individual stock solutions of 100 µg/mL.
-
Working Solutions (1 µg/mL): Dilute the stock solutions with ACN:water (1:1, v/v) to prepare intermediate and working standard solutions.
-
Internal Standard Spiking Solution (Specific concentration based on experimental optimization): Prepare a working solution of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ to be spiked into samples and calibration standards.
Sample Preparation
The following protocol is a general guideline for the extraction of diclazuril from poultry tissues (muscle and liver).
-
Homogenization: Homogenize a representative portion of the tissue sample.
-
Weighing: Weigh 2.0 g of the homogenized tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with the 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ internal standard working solution and let it equilibrate for 15 minutes.
-
Extraction:
-
Clean-up (In-syringe dispersive solid-phase extraction):
-
Final Preparation: The lower aqueous-acetonitrile layer is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is typically used for separation.[5][6]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid, is employed.[5][6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.[5][6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ions for both diclazuril and the internal standard should be optimized.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of diclazuril using an isotopically labeled internal standard.
Table 1: Method Performance Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 µg/kg | [2][4] |
| Limit of Quantification (LOQ) | 0.3 µg/kg | [2][4] |
| Linearity (r²) | > 0.999 | [2][4] |
Table 2: Recovery and Precision in Different Matrices
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Chicken Muscle | Low, Medium, High | 90.1 - 105.2 | 3.0 - 8.1 | [2] |
| Chicken Eggs | Low, Medium, High | 94.0 - 103.7 | 3.1 - 14.4 | [2] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the analytical protocol.
Caption: Experimental workflow for diclazuril residue analysis.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scientific Opinion on the safety and efficacy of Coxiril® (diclazuril) as a feed additive for guinea fowl [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in Pharmacokinetic Studies
Introduction
6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is a stable isotopically labeled analog of Diclazuril (B1670474), a potent anticoccidial agent. Due to its chemical and physical properties being nearly identical to the unlabeled drug, it serves as an ideal internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic (PK) studies. The use of stable isotope-labeled internal standards is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, as it compensates for variability in sample preparation and matrix effects, leading to high accuracy and precision. These application notes provide a comprehensive overview of the use of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in pharmacokinetic research, complete with experimental protocols and data presentation.
Application
The primary application of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is as an internal standard (IS) in the quantitative analysis of diclazuril in biological matrices such as plasma, serum, and tissues.[1][2][3] This is crucial for accurately determining key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach maximum plasma concentration
-
AUC: Area under the plasma concentration-time curve
-
t₁/₂: Elimination half-life
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Accurate measurement of these parameters is essential for drug development, dose optimization, and ensuring safety and efficacy.
Experimental Protocols
The following protocols are synthesized from various published pharmacokinetic studies of diclazuril and represent a standard approach for its quantification using 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ as an internal standard.
Plasma Sample Preparation Protocol
This protocol outlines a protein precipitation method for the extraction of diclazuril from plasma samples.[1][3]
Materials:
-
Blank plasma
-
Diclazuril standard solutions
-
6-Cyano Diclazuril-¹³C₃,¹⁵N₂ internal standard solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis Protocol
This protocol provides typical LC-MS/MS conditions for the analysis of diclazuril.[1][2][3]
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | Diclazuril: m/z 406.9 -> 334.9 |
| 6-Cyano Diclazuril-¹³C₃,¹⁵N₂: m/z 411.9 -> 339.9 |
Note: MRM transitions should be optimized for the specific instrument being used.
Data Presentation
The use of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ allows for the generation of precise and accurate data for pharmacokinetic analysis.
Table 1: Pharmacokinetic Parameters of Diclazuril in Various Species
This table summarizes key pharmacokinetic parameters of diclazuril from studies in different animal models.
| Species | Dose | Cmax (ng/mL) | Tmax (h) | t₁/₂ (h) | AUC (ng·h/mL) | Reference |
| Sheep | 1 mg/kg (oral) | 12 - 16 | 24 - 48 | ~50 | Not Reported | [4] |
| Rabbits | 1 mg/kg (oral) | 33,720 ± 4,750 | Not Reported | 9.53 ± 1.37 (min) | 247,800 ± 18,100 | [5] |
| Horses | 1 mg/kg (oral, weekly) | 264 | 10 | 86.4 | Not Reported | [6] |
| Broiler Chickens | 1.25 mg/kg (oral) | Not Reported | 6 | 48 ± 8 | Not Reported | [7] |
Table 2: Analytical Method Validation Parameters
This table presents typical validation results for an LC-MS/MS method using 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.[1]
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Within-run Precision (%CV) | < 10.5% |
| Between-run Precision (%CV) | < 11.7% |
| Trueness (Accuracy) | 91.2% - 108.8% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a pharmacokinetic study utilizing 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.
Caption: Workflow for a typical pharmacokinetic study.
Conceptual Diagram of Internal Standard Function
This diagram illustrates the role of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ as an internal standard in correcting for experimental variability.
Caption: Role of the internal standard in quantification.
References
- 1. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]
- 5. Pharmacokinetics of diclazuril after oral administration of clinical doses to rabbits [jcps.bjmu.edu.cn]
- 6. Pharmacokinetics of a FDA-labeled dose of diclazuril administered orally once weekly to adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Diclazuril in Eggs using 6-Cyano Diclazuril-13C3,15N2 as an Internal Standard
Introduction
Diclazuril is a synthetic coccidiostat widely used in the poultry industry to prevent and treat coccidiosis. Its residues in edible tissues and eggs are a concern for food safety and are regulated by maximum residue limits (MRLs) in many countries. Accurate and sensitive analytical methods are therefore essential for monitoring Diclazuril levels in food products. This document provides a detailed protocol for the determination of Diclazuril in eggs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard, 6-Cyano Diclazuril-13C3,15N2, for accurate quantification. The use of a stable isotope-labeled internal standard is the state-of-the-art approach to compensate for matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise results[1][2][3].
Principle
The method involves the extraction of Diclazuril and the internal standard from homogenized egg samples using an organic solvent. The extract is then purified to remove interfering matrix components before analysis by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared in a blank matrix. The stable isotopically labeled internal standard, this compound, exhibits similar chemical and physical properties to Diclazuril, ensuring that it behaves similarly during extraction, cleanup, and ionization, thus correcting for any potential losses or matrix-induced signal suppression or enhancement[1][2][3].
Experimental Protocols
1. Reagents and Materials
-
Diclazuril analytical standard
-
This compound (or Diclazuril-13C3,15N2) internal standard solution[4][5]
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Sodium chloride (NaCl)
-
n-Hexane, HPLC grade
-
Silica (B1680970) or C18 solid-phase extraction (SPE) cartridges or loose material[4]
-
Syringe filters (0.22 µm PTFE)
2. Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of Diclazuril and this compound in a suitable solvent such as dimethylformamide (DMF)[5]. Store at -20°C.
-
Working Standard Solutions (1 µg/mL and 10 ng/mL): Prepare intermediate and working standard solutions by diluting the stock solutions with acetonitrile or a mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank egg matrix extracts with the Diclazuril working standard solution to achieve a concentration range, for example, of 0.25 to 50 ng/mL. The internal standard concentration should be kept constant in all calibration standards, for instance, at 5 ng/mL[4].
3. Sample Preparation
The following protocol is a composite based on several established methods for Diclazuril extraction from eggs[4][6][7].
-
Homogenization: Homogenize the whole egg (shell removed) using a high-speed blender.
-
Weighing and Spiking: Weigh 5 g of the homogenized egg sample into a 50 mL centrifuge tube. Add a specific volume of the this compound internal standard working solution (e.g., 100 µL of a 1 µg/mL solution) to each sample[4].
-
Extraction:
-
Add 10 mL of acetonitrile (ACN) to the centrifuge tube[4].
-
Vortex the mixture for 5 minutes.
-
Place the tube in an ultrasonic bath for 20 minutes for enhanced extraction[4][7].
-
Add approximately 2 g of sodium chloride to induce phase separation[4].
-
Vortex again for 2 minutes and then centrifuge at 4000 rpm for 5 minutes[4][7].
-
-
Clean-up:
-
Option 1: Dispersive Solid-Phase Extraction (dSPE): Transfer 1 mL of the supernatant (acetonitrile layer) to a syringe containing 50 mg of silica and a 0.22 µm PTFE filter[4]. Push the solution through the filter and collect the eluate[4].
-
Option 2: Liquid-Liquid Extraction (LLE): To the collected eluate from the dSPE step, add 0.5 mL of water and 0.5 mL of n-hexane. Vortex for 10 seconds and centrifuge at 4000 rpm for 2 minutes. Discard the upper n-hexane layer, which contains lipids and other nonpolar interferences[4].
-
-
Final Preparation: The lower layer is ready for LC-MS/MS analysis[4].
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 150 mm, 5 µm particle size) is commonly used[6].
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical[6].
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Flow Rate: 0.3 mL/min[6].
-
Column Temperature: 40°C[6].
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization in negative mode (ESI-) is generally used for Diclazuril[4][8].
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for Diclazuril and its isotopically labeled internal standard need to be optimized on the specific instrument.
-
Quantitative Data Summary
The following tables summarize the quantitative performance data from various studies on Diclazuril determination in eggs.
Table 1: Method Performance Characteristics for Diclazuril in Eggs
| Parameter | Value | Reference |
| Linearity Range | 0.25 - 50 ng/mL | [4][5] |
| Correlation Coefficient (r) | > 0.999 | [4][5] |
| Limit of Detection (LOD) | 0.1 µg/kg | [4][5] |
| Limit of Quantification (LOQ) | 0.3 µg/kg | [4][5] |
Table 2: Recovery and Precision Data for Diclazuril in Eggs
| Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| 10 | 94.0 - 103.7 | 3.1 - 14.4 | [4][5] |
| 200 (in muscle) | 90.1 - 105.2 | 3.0 - 8.1 | [4][5] |
| 500 (in muscle) | 90.1 - 105.2 | 3.0 - 8.1 | [4][5] |
Visualizations
Caption: Experimental workflow for the determination of Diclazuril in eggs.
Caption: Principle of using an isotopically labeled internal standard for quantification.
References
- 1. romerlabs.com [romerlabs.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. navarra.es [navarra.es]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Chromatographic Separation of Diclazuril and its Labeled Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the chromatographic separation and quantification of Diclazuril (B1670474) and its stable isotope-labeled internal standard, ¹³C₃¹⁵N₂-Diclazuril. The methodologies described herein are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of veterinary drug residues in various matrices.
Introduction
Diclazuril is a synthetic coccidiostat widely used in the poultry industry to prevent and treat coccidiosis. Regulatory agencies worldwide have established maximum residue limits (MRLs) for Diclazuril in edible tissues to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for monitoring Diclazuril residues in food products of animal origin. The use of a stable isotope-labeled internal standard, such as ¹³C₃¹⁵N₂-Diclazuril, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.
This application note details a robust LC-MS/MS method for the simultaneous determination of Diclazuril and its labeled standard. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation
The following protocols are generalized for animal tissues (e.g., muscle, liver) and feed. Modifications may be required for other matrices.
For Animal Tissues (Muscle, Liver):
-
Homogenization: Weigh 2 grams of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known amount of ¹³C₃¹⁵N₂-Diclazuril internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the tube.
-
Homogenize the sample for 1 minute using a high-speed homogenizer.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
Transfer the supernatant to a new 15 mL centrifuge tube containing a suitable dSPE sorbent (e.g., a mixture of C18 and primary secondary amine - PSA).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
For Animal Feed:
-
Grinding: Grind the feed sample to a fine powder.
-
Extraction:
-
Weigh 5 grams of the ground feed into a 50 mL centrifuge tube.
-
Add a known amount of ¹³C₃¹⁵N₂-Diclazuril internal standard solution.
-
Add 20 mL of acidified methanol (B129727) (e.g., methanol with 0.1% formic acid).
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with water and then a low percentage of methanol in water.
-
Elute the analytes with methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation and peak shape.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The exact gradient profile should be optimized for the specific column and system.
-
Flow Rate: Typically 0.2 - 0.4 mL/min for UHPLC.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
It is expected that Diclazuril and its stable isotope-labeled standard, ¹³C₃¹⁵N₂-Diclazuril, will co-elute under these reversed-phase conditions due to their identical physicochemical properties.
Tandem Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for Diclazuril analysis.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Diclazuril and its labeled internal standard.
Data Presentation
The following tables summarize the key quantitative data for the LC-MS/MS analysis of Diclazuril and its labeled standard.
Table 1: Mass Spectrometric Parameters for Diclazuril and ¹³C₃¹⁵N₂-Diclazuril
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Diclazuril | 407.0 | 372.0 | 155.0 | Optimize for specific instrument |
| ¹³C₃¹⁵N₂-Diclazuril | 412.0 | 377.0 | 155.0 | Optimize for specific instrument |
Collision energies should be optimized for the specific mass spectrometer being used to achieve maximum signal intensity.
Table 2: Method Performance Characteristics (Typical Values)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/kg |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Diclazuril in biological matrices using LC-MS/MS with an internal standard.
Caption: Workflow for Diclazuril analysis.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and dependencies of the key stages in the analytical protocol.
Caption: Logical flow of the analytical method.
References
Preparation of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ Standard Solutions for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the preparation of standard solutions of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂, an isotopically labeled internal standard essential for the accurate quantification of the coccidiostat Diclazuril in various matrices. The use of a stable isotope-labeled internal standard is a critical component in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and variations during sample preparation and analysis.[1][2]
6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is chemically analogous to Diclazuril, ensuring similar behavior during extraction and chromatographic separation.[3] This protocol outlines the preparation of both stock and working standard solutions, providing a foundation for robust and reliable analytical method development and validation for veterinary drug residue analysis.[4][5][6]
Experimental Protocols
Materials and Reagents
-
6-Cyano Diclazuril-¹³C₃,¹⁵N₂ certified reference material
-
Dimethylformamide (DMF), HPLC or LC-MS grade[7]
-
Acetonitrile (B52724), HPLC or LC-MS grade
-
Volumetric flasks, Class A (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated pipettes and sterile, disposable tips
-
Amber glass vials with PTFE-lined caps (B75204) for storage
-
Vortex mixer
-
Ultrasonic bath
Safety Precautions
-
Handle 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]
-
Review the Safety Data Sheet (SDS) for 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ and all solvents before use.[8][9]
-
Dimethylformamide (DMF) is a hazardous solvent; avoid inhalation and skin contact.
Preparation of Stock Standard Solution (100 µg/mL)
-
Weighing: Accurately weigh approximately 1.0 mg of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ reference material into a clean, dry weighing boat.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7 mL of DMF to the volumetric flask.
-
Mixing: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer and an ultrasonic bath to ensure complete dissolution.
-
Dilution: Once the solid is completely dissolved, bring the solution to the 10 mL mark with DMF.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and Labeling: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the analyst.
-
Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[10]
Preparation of Intermediate Standard Solution (10 µg/mL)
-
Pipetting: Using a calibrated pipette, transfer 1.0 mL of the 100 µg/mL stock standard solution into a 10 mL Class A volumetric flask.
-
Dilution: Dilute to the 10 mL mark with DMF.
-
Homogenization: Cap the flask and invert it several times to ensure thorough mixing.
-
Transfer and Labeling: Transfer the intermediate solution to a new, labeled amber glass vial.
-
Storage: Store the intermediate solution at -20°C.
Preparation of Working Standard Solutions
Working standard solutions are typically prepared by diluting the intermediate or stock solutions with a solvent compatible with the analytical method, such as acetonitrile or a mixture of acetonitrile and water. The final concentrations of the working standards should be appropriate for the linear range of the analytical method.[7]
Example Preparation of a 1 µg/mL Working Standard:
-
Pipetting: Transfer 1.0 mL of the 10 µg/mL intermediate standard solution into a 10 mL Class A volumetric flask.
-
Dilution: Dilute to the 10 mL mark with acetonitrile.
-
Homogenization: Cap the flask and invert it several times.
-
Transfer and Labeling: Transfer the working solution to a labeled vial.
-
Storage: Working solutions are generally less stable than stock solutions and should be prepared fresh as needed or stored at 2-8°C for a limited period. Stability should be verified.
Data Presentation
| Solution Type | Analyte | Solvent | Concentration | Storage Temperature | Stability |
| Stock Standard | 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ | DMF | 100 µg/mL | -20°C / -80°C | 1 year / 2 years[10] |
| Intermediate Standard | 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ | DMF | 10 µg/mL | -20°C | To be determined |
| Working Standard | 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ | Acetonitrile | 0.01 - 1.0 µg/mL | 2-8°C | Prepare fresh or verify stability |
Mandatory Visualizations
Experimental Workflow for Standard Solution Preparation
Caption: Workflow for the preparation of standard solutions.
Application in Residue Analysis
Caption: Use of internal standard in residue analysis.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. agilent.com [agilent.com]
- 5. asean.org [asean.org]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
- 9. merck.com [merck.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting matrix effects in Diclazuril analysis with 6-Cyano Diclazuril-13C3,15N2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Diclazuril, with a focus on mitigating matrix effects using the stable isotope-labeled internal standard, 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Diclazuril analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Diclazuril, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. In complex biological matrices like animal tissues, endogenous components such as phospholipids (B1166683) are common sources of matrix effects in LC-MS/MS analysis.
Q2: Why is a stable isotope-labeled (SIL) internal standard like 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ recommended for Diclazuril analysis?
A2: A SIL internal standard is considered the gold standard for quantitative LC-MS/MS analysis. Since 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is chemically identical to Diclazuril, it co-elutes and experiences similar matrix effects and extraction recovery. By comparing the signal of the analyte to the known concentration of the co-eluting internal standard, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise results. Using ¹³C and ¹⁵N isotopes is generally preferred over deuterium (B1214612) (²H) labeling as it is less likely to cause a chromatographic shift between the analyte and the internal standard.
Q3: I am observing poor peak shape for Diclazuril. What could be the cause?
A3: Poor peak shape can be attributed to several factors. Contamination of the analytical column with matrix components is a common cause. Ensure your sample cleanup procedure is adequate. Other potential causes include issues with the mobile phase composition, an inappropriate column choice, or degradation of the analyte. Refer to the detailed experimental protocol for recommended chromatographic conditions.
Q4: My results are showing high variability between replicate injections. What should I investigate?
A4: High variability can be a symptom of significant and inconsistent matrix effects. It can also be caused by issues with the autosampler, inconsistent sample preparation, or instability of the analyte in the final extract. The use of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ should help mitigate variability arising from matrix effects. If the problem persists, re-evaluate your sample preparation procedure for consistency and check the stability of Diclazuril in your final sample solvent.
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement
Symptoms:
-
Inaccurate quantification, often with low recovery.
-
High variability in results between different samples.
-
Analyte signal is significantly lower or higher in matrix samples compared to solvent standards.
Troubleshooting Workflow:
Troubleshooting Ion Suppression/Enhancement
Detailed Steps:
-
Verify Internal Standard Usage: Ensure that 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is being added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): Employ an SPE cleanup step. For Diclazuril in animal tissues, a C18 sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): An LLE step can help partition Diclazuril away from interfering substances.
-
Protein Precipitation (PPT): While a simple method, PPT may not be sufficient for complex matrices and can lead to significant matrix effects. Consider combining it with another cleanup technique.
-
-
Sample Dilution: Diluting the sample extract with the initial mobile phase can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the diluted concentration of Diclazuril remains above the limit of quantification (LOQ).
-
Chromatographic Separation: Modify the LC gradient to better separate Diclazuril from the region where matrix components elute. A slower gradient around the retention time of Diclazuril can be beneficial.
-
Alternative Ionization: If your instrument allows, consider trying Atmospheric Pressure Chemical Ionization (APCI) as it can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.
Issue 2: Inconsistent Internal Standard Response
Symptoms:
-
The peak area of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ varies significantly across a batch of samples.
-
Poor precision in the calculated concentrations of Diclazuril.
Troubleshooting Workflow:
Troubleshooting Inconsistent Internal Standard Response
Detailed Steps:
-
Internal Standard Spiking: Verify the accuracy and precision of the pipette used to add the internal standard. Ensure the internal standard is added to every sample and standard at the same point in the workflow.
-
Sample Preparation Consistency: Inconsistent extraction recovery can lead to variable internal standard response. Ensure thorough homogenization of tissues and consistent execution of all extraction and cleanup steps.
-
Internal Standard Stability: Confirm the stability of the 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ stock and working solutions. Avoid repeated freeze-thaw cycles.
-
LC-MS/MS System Performance: Inject the internal standard solution directly (without matrix) multiple times to check for system variability. A high relative standard deviation (>15%) may indicate an issue with the injector, pump, or ion source.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Diclazuril Analysis in Chicken Muscle and Eggs using 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ as Internal Standard.[1]
| Parameter | Chicken Muscle | Eggs |
| Linearity (r) | > 0.999 | > 0.999 |
| Linear Range | 0.25–50 ng/mL | 0.25–50 ng/mL |
| Limit of Detection (LOD) | 0.1 µg/kg | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 µg/kg | 0.3 µg/kg |
| Accuracy & Precision (n=6) | ||
| Spiking Level: 10 µg/kg | ||
| Average Recovery (%) | 94.0 | 90.1 |
| RSD (%) | 3.1 | 3.0 |
| Spiking Level: 200 µg/kg | ||
| Average Recovery (%) | 103.7 | 105.2 |
| RSD (%) | 11.4 | 8.1 |
| Spiking Level: 500 µg/kg | ||
| Average Recovery (%) | 98.5 | Not Reported |
| RSD (%) | 5.6 | Not Reported |
Table 2: Comparison of Matrix Effects on Diclazuril Analysis in Chicken Muscle with Different Dispersive Solid-Phase Extraction (dSPE) Cleanup Materials.
| Cleanup Material | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| C18 | 75.5 | 8.2 |
| Silica (B1680970) | 90.1 | 4.5 |
Data adapted from a study demonstrating that silica provided a more effective cleanup for reducing matrix effects in chicken muscle compared to C18.
Experimental Protocols
Sample Preparation for Diclazuril in Chicken Muscle or Eggs
This protocol is adapted from a validated LC-MS/MS method.[1]
-
Homogenization: Weigh 5 g of minced chicken muscle or homogenized egg into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ working solution.
-
Extraction: Add 10 mL of acetonitrile (B52724) (ACN) to the sample.
-
Sonication: Sonicate the sample for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the supernatant to a syringe fitted with a 0.22 µm PTFE filter and containing 50 mg of silica.
-
Push the extract through the silica and filter into a clean tube.
-
-
Liquid-Liquid Cleanup:
-
To 0.5 mL of the eluent, add 0.5 mL of water and 0.5 mL of n-hexane.
-
Vortex for 10 seconds and centrifuge at 4000 rpm for 2 minutes.
-
-
Final Extract: Discard the upper n-hexane layer and transfer the lower aqueous layer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
Liquid Chromatography Conditions:
-
Column: XBridge™ BEH C18, 2.1 mm x 10 cm, 2.5 µm[1]
-
Mobile Phase A: 0.03% (v/v) Formic Acid in Water[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 0.35 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Injection Volume: 5 µL
-
Gradient Elution: [1]
-
0-3 min: 45% to 90% B
-
3-5 min: Hold at 90% B
-
5-5.5 min: 90% to 45% B
-
5.5-9 min: Hold at 45% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diclazuril | 405.0 | 333.8 | -40 |
| 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ | 410.0 | 337.8 | -40 |
Visualizations
Experimental Workflow for Diclazuril Analysis.
References
Technical Support Center: Diclazuril and 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography (LC) methods for the analysis of Diclazuril and its stable isotope-labeled internal standard, 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the LC analysis of Diclazuril and its isotopic internal standard?
A1: The primary challenge is achieving optimal chromatographic separation between Diclazuril and 6-Cyano Diclazuril-¹³C₃,¹⁵N₂. Although mass spectrometry can differentiate the two compounds by their mass-to-charge ratio (m/z), co-elution is highly desirable to ensure accurate quantification by compensating for matrix effects.[1] Poor chromatographic resolution can lead to inaccurate and imprecise results.
Q2: What type of LC column is recommended for Diclazuril analysis?
A2: A reversed-phase C18 column is the most commonly used and recommended stationary phase for the analysis of Diclazuril.[2][3] These columns provide good retention and selectivity for this relatively non-polar compound.
Q3: What are the typical mobile phases used for the separation of Diclazuril?
A3: Typical mobile phases consist of a mixture of acetonitrile (B52724) and water or an aqueous buffer such as ammonium (B1175870) acetate.[3] The use of a buffer can help to control the pH and improve peak shape.
Q4: Why is a gradient elution typically used for this analysis?
A4: A gradient elution is often employed to ensure that both Diclazuril and its internal standard are eluted with a good peak shape and in a reasonable timeframe. A gradient allows for a gradual increase in the organic solvent concentration, which helps to effectively elute the compounds from the column while maintaining good resolution.
Q5: What are the key physicochemical properties of Diclazuril to consider for method development?
A5: Understanding the physicochemical properties of Diclazuril is crucial for developing a robust LC method. Key properties are summarized in the table below. Diclazuril's low water solubility and high logP value indicate its hydrophobic nature, making reversed-phase chromatography an ideal choice.[4][5][6] Its pKa suggests that the mobile phase pH can influence its retention and peak shape.[4][7]
| Property | Value | Implication for LC Method |
| Molecular Weight | 407.64 g/mol | --- |
| LogP | 4.09 - 4.54 | High hydrophobicity, suitable for reversed-phase chromatography.[4][6][7] |
| pKa (Strongest Acidic) | 5.89 - 6.5 | The compound's charge state can be influenced by mobile phase pH, affecting retention and peak shape.[4][5][7] |
| Water Solubility | <1 mg/L | Requires an organic solvent for dissolution; sample solvent should be compatible with the mobile phase.[4] |
Troubleshooting Guide
This guide addresses common issues encountered during the LC analysis of Diclazuril and its internal standard.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can significantly impact the accuracy and precision of quantification.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary Interactions: Interaction of the analyte with active sites (silanols) on the column. - Column Contamination: Buildup of contaminants on the column frit or packing material. - Inappropriate Mobile Phase pH: The pH of the mobile phase may lead to undesirable interactions. | - Use a High-Purity Column: Employ a modern, high-purity silica-based C18 column. - Modify Mobile Phase: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to suppress silanol (B1196071) interactions.[3] - Column Washing: Flush the column with a strong solvent to remove contaminants. - Adjust pH: Experiment with the mobile phase pH to ensure the analyte is in a single ionic state. |
| Peak Fronting | - Sample Overload: Injecting too much sample onto the column. - Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase. | - Reduce Injection Volume: Decrease the amount of sample injected. - Dilute the Sample: Lower the concentration of the sample. - Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | - Column Void: A void or channel has formed in the column packing material. - Partially Blocked Frit: The inlet frit of the column is partially clogged. - Injection Solvent Effect: The sample solvent is causing peak distortion upon injection. | - Replace Column: If a void is suspected, the column may need to be replaced. - Backflush Column: Reverse the column direction and flush with a strong solvent (check manufacturer's instructions). - Filter Samples: Ensure all samples are filtered before injection. - Adjust Injection Solvent: Use a weaker injection solvent. |
Issue 2: Co-elution or Poor Resolution of Diclazuril and Internal Standard
While mass spectrometry can distinguish between the analyte and its isotopically labeled internal standard, chromatographic separation is important for robust quantification, especially in complex matrices.
| Potential Cause | Recommended Solution |
| Inadequate Gradient Profile | - Optimize the Gradient Slope: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks. - Introduce an Isocratic Hold: A short isocratic hold at the beginning of the gradient can help to focus the analytes at the head of the column, leading to sharper peaks and better separation. - Multi-Step Gradient: Consider a multi-step gradient with a very shallow slope around the elution time of the two compounds. |
| Incorrect Mobile Phase Composition | - Vary Organic Solvent: While acetonitrile is common, methanol (B129727) can offer different selectivity and may improve resolution. - Adjust pH: A slight adjustment in the mobile phase pH can alter the ionization state of Diclazuril and potentially improve separation from its internal standard. |
| Column Temperature | - Optimize Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity. Experiment with different column temperatures (e.g., 30-50 °C). |
Experimental Protocols
Recommended LC Method Parameters
The following table provides a starting point for developing an optimized LC method for Diclazuril and 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.
| Parameter | Recommendation |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
This is a general-purpose gradient and may require optimization for specific sample matrices and LC systems.
Visualizations
Troubleshooting Workflow for LC Peak Shape Issues
The following diagram illustrates a logical workflow for troubleshooting common peak shape problems in your chromatogram.
Caption: A flowchart for diagnosing and resolving common HPLC peak shape abnormalities.
LC Gradient Optimization Strategy
This diagram outlines a systematic approach to optimizing the LC gradient for the separation of Diclazuril and its internal standard.
Caption: A systematic workflow for optimizing an LC gradient method.
References
Technical Support Center: 6-Cyano Diclazuril-13C3,15N2 Analysis by ESI-MS
Welcome to the technical support center for the analysis of 6-Cyano Diclazuril-13C3,15N2 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2][3] This interference reduces the analyte's signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[4][5] In ESI-MS, competition for charge or space on the surface of ESI droplets is a primary cause of this phenomenon.[4][6] Given that biological and environmental samples are complex matrices, understanding and mitigating ion suppression is crucial for reliable quantification.[1]
Q2: My signal for this compound is lower than expected. How do I know if ion suppression is the cause?
A2: A common method to assess ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of this compound standard solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal of the analyte at the retention time of interfering matrix components indicates ion suppression. Another approach is to compare the signal intensity of the analyte in a pure solvent versus the signal in a sample matrix extract; a lower signal in the matrix indicates suppression.[1]
Q3: What are the primary sources of ion suppression in my ESI-MS analysis?
A3: Ion suppression can originate from various endogenous and exogenous sources.[4][6] Endogenous sources include salts, lipids, proteins, and other small molecules naturally present in the sample matrix.[1] Exogenous sources can be introduced during sample preparation and analysis, such as non-volatile buffers (e.g., phosphate (B84403) buffers), detergents, plasticizers from labware, and ion-pairing agents like trifluoroacetic acid (TFA).[7][8]
Q4: How does the choice of ionization mode (positive vs. negative) affect ion suppression?
A4: Switching the ionization polarity can be a simple strategy to mitigate ion suppression.[4] If this compound can be ionized in both positive and negative modes, testing both is recommended. Often, fewer matrix components ionize in the negative mode, which can lead to reduced competition and less ion suppression.[6]
Q5: Can switching from ESI to another ionization source like APCI help?
A5: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[4][6][9] This is because the ionization mechanisms are different; APCI involves gas-phase ionization, which is less affected by the properties of the liquid droplets that are critical in ESI.[4][10] If your instrumentation allows, testing your analysis with an APCI source could be a viable solution.
Troubleshooting Guide
This guide provides a systematic approach to identifying and minimizing ion suppression for this compound.
Problem: Low or inconsistent signal intensity for this compound.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps | Experimental Protocol |
| Matrix Effects / Ion Suppression | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components.[1][11] 2. Modify Chromatographic Conditions: Adjust the LC method to achieve better separation of this compound from co-eluting matrix components.[1][4] 3. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering compounds.[3][4][10] 4. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[1][12] 5. Utilize an Isotope-Labeled Internal Standard: Since this compound is an isotopically labeled standard, it can be used to compensate for ion suppression of the unlabeled analyte. If you are quantifying the labeled compound itself, ensure it is not co-eluting with a more abundant interfering compound. | See Detailed Experimental Protocols Below |
| Instrumental Parameters | 1. Tune and Calibrate the Mass Spectrometer: Ensure the instrument is performing optimally by running tuning and calibration routines.[12] 2. Optimize ESI Source Parameters: Adjust parameters such as capillary voltage, gas flow rates, and source temperature to enhance the signal of your analyte.[13] | Refer to your specific instrument's operating manual for tuning and calibration procedures. For source optimization, systematically vary one parameter at a time while infusing a standard solution of this compound and monitoring the signal intensity. |
Detailed Experimental Protocols
Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is a highly effective technique for removing interfering matrix components.
-
Objective: To isolate this compound from a complex sample matrix.
-
Materials:
-
SPE cartridges (e.g., C18, mixed-mode cation exchange).
-
Sample extract.
-
Conditioning, washing, and elution solvents.
-
Vacuum manifold or positive pressure processor.
-
-
Methodology:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.
-
Equilibration: Flush the cartridge with an equilibration solvent (e.g., water or a buffer matching the sample's pH).
-
Loading: Load the pre-treated sample extract onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a solvent (or series of solvents) that will remove interfering compounds but retain the analyte.
-
Elution: Elute this compound with a strong solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Liquid-Liquid Extraction (LLE) for Sample Cleanup
LLE separates compounds based on their differential solubilities in two immiscible liquids.
-
Objective: To extract this compound from an aqueous sample into an organic solvent.
-
Materials:
-
Aqueous sample.
-
Immiscible organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex mixer and centrifuge.
-
-
Methodology:
-
Add the organic extraction solvent to the aqueous sample in a centrifuge tube.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully collect the organic layer containing the analyte.
-
Repeat the extraction process with fresh organic solvent for improved recovery.
-
Combine the organic extracts, evaporate to dryness, and reconstitute in the mobile phase.
-
Post-Column Infusion for Ion Suppression Evaluation
-
Objective: To identify regions in the chromatogram where ion suppression occurs.
-
Setup:
-
A 'T' union is placed between the analytical column and the ESI source.
-
A syringe pump infuses a standard solution of this compound at a constant, low flow rate (e.g., 5-10 µL/min) into the 'T' union.
-
-
Methodology:
-
Begin the infusion of the analyte standard into the mobile phase stream.
-
Once a stable baseline signal for this compound is observed, inject a blank matrix extract.
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
A decrease in the baseline signal indicates ion suppression at that specific retention time.
-
Visualizing Ion Suppression Troubleshooting and Causes
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Factors contributing to ion suppression in ESI-MS.
References
- 1. longdom.org [longdom.org]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. web.uvic.ca [web.uvic.ca]
Technical Support Center: Troubleshooting HPLC Analysis of 6-Cyano Diclazuril-13C3,15N2
Welcome to the technical support center for the HPLC analysis of 6-Cyano Diclazuril-13C3,15N2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor peak shape during their experiments. The guidance provided is based on established chromatographic principles and data from the closely related compound, Diclazuril, as specific information for this compound is limited. The addition of a cyano group will increase the polarity of the molecule, which may influence its retention behavior and interaction with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in HPLC?
A1: Poor peak shape, including tailing, fronting, and split peaks, can arise from a variety of factors. For a compound like this compound, which is expected to be a relatively polar and potentially ionizable molecule, common causes include:
-
Secondary Interactions: Interaction of the analyte with active sites (e.g., residual silanols) on the silica-based stationary phase.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase being too close to the analyte's pKa can lead to the presence of multiple ionic forms.
-
Sample Solvent Mismatch: The solvent used to dissolve the sample being significantly stronger or weaker than the mobile phase.
-
Column Overload: Injecting too high a concentration or volume of the sample.
-
Hardware Issues: Problems with the column, injector, or tubing can lead to peak distortion.
Q2: What is the expected pKa of this compound and how does it affect my HPLC method?
Q3: What type of HPLC column is most suitable for the analysis of this compound?
A3: Based on methods for the parent compound, Diclazuril, a reversed-phase C18 column is a good starting point.[3][4] Given the increased polarity from the cyano group, a column with polar endcapping or a polar-embedded stationary phase might provide better peak shape by minimizing secondary interactions with residual silanols.
Q4: How does the choice of organic modifier in the mobile phase affect the peak shape?
A4: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. Diclazuril has been shown to be more soluble in acetonitrile than in methanol.[5][6] Higher solubility in the mobile phase can lead to better peak shapes. Therefore, acetonitrile is generally the preferred organic modifier.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1, where the latter half of the peak is broader than the front half.
Decision Tree for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols:
-
Protocol 1: Adjusting Mobile Phase pH
-
Prepare mobile phases with a buffer (e.g., 10-20 mM phosphate (B84403) or acetate) at different pH values, for example, pH 3.0, 4.0, and 7.0. The aqueous solubility of Diclazuril is very low (<1 mg/L), but increases in 0.01N NaOH (10 mg/L), indicating that the deprotonated form is more soluble.[1] However, for good peak shape on a silica-based column, a lower pH is often preferred to suppress the ionization of residual silanols.
-
Equilibrate the C18 column with each mobile phase for at least 20 column volumes.
-
Inject the this compound standard and compare the peak asymmetry.
-
-
Protocol 2: Evaluating Column Overload
-
Prepare a dilution series of the this compound standard (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL).
-
Inject a constant volume of each concentration.
-
Observe the peak shape. If the tailing factor decreases with decreasing concentration, the original sample concentration was likely too high.
-
Data Presentation:
| Mobile Phase pH | Tailing Factor |
| 3.0 | 1.1 |
| 4.0 | 1.3 |
| 7.0 | 1.8 |
Table 1: Example data showing the effect of mobile phase pH on the tailing factor of a basic compound.
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry factor < 1, where the front half of the peak is broader than the latter half.
Decision Tree for Troubleshooting Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocols:
-
Protocol 3: Matching Sample Solvent to Mobile Phase
-
Prepare the this compound standard in three different solvents:
-
Solvent A: 100% Acetonitrile (a strong solvent)
-
Solvent B: The initial mobile phase composition (e.g., 50:50 Acetonitrile:Water)
-
Solvent C: A solvent weaker than the mobile phase (e.g., 20:80 Acetonitrile:Water)
-
-
Inject the same amount of the standard from each solvent.
-
Compare the peak shapes. The peak should be most symmetrical when the sample is dissolved in the mobile phase or a weaker solvent. Diclazuril has very low aqueous solubility, so dissolving it directly in a highly aqueous mobile phase may be challenging.[1] A stock solution in an organic solvent like DMSO or DMF is often prepared, followed by dilution with the mobile phase.[4][7]
-
Issue 3: Split Peaks
Split peaks can appear as a "shoulder" on the main peak or as two distinct, closely eluting peaks.
Decision Tree for Troubleshooting Split Peaks
References
Technical Support Center: Improving Recovery of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ from Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ from complex biological and environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What is 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ and why is it used as an internal standard?
6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is a stable isotope-labeled version of 6-Cyano Diclazuril (B1670474). It is used as an internal standard in quantitative analyses, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically identical to the analyte of interest (diclazuril or its cyano-metabolite) but has a different mass, it can be added to a sample at a known concentration before sample preparation. This allows for the correction of analyte losses during extraction and cleanup, as well as for variations in instrument response, leading to more accurate and precise quantification.
Q2: What are the primary reasons for low recovery of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂?
Low recovery of the internal standard can be attributed to several factors:
-
Inefficient Extraction: The chosen solvent system may not be optimal for extracting the analyte and internal standard from the specific matrix.
-
Matrix Effects: Co-extracted endogenous material from the sample can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement.
-
Analyte Degradation: The internal standard may degrade during sample processing due to factors like pH, temperature, or exposure to light.
-
Suboptimal Cleanup: The solid-phase extraction (SPE) or other cleanup steps may not be effectively removing interferences, or may be inadvertently removing the internal standard along with the matrix components.
-
Adsorption: The analyte and internal standard may adsorb to plasticware or glassware during the experimental workflow.
Q3: How do I choose the right extraction solvent for my sample matrix?
Acetonitrile (B52724) is a commonly used and effective extraction solvent for diclazuril and its analogs in animal tissues.[1] Acidifying the acetonitrile, for instance with formic acid, can improve extraction efficiency by helping to precipitate proteins.[2] For feed samples, acidified methanol (B129727) has been shown to be effective.[3] The choice of solvent should be guided by the specific characteristics of the matrix, particularly its fat and water content.
Q4: What are common matrix effects observed and how can they be mitigated?
Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex samples.[4] To mitigate these effects:
-
Optimize Sample Cleanup: Employing effective cleanup techniques like solid-phase extraction (SPE) or dispersive SPE (dSPE) can remove interfering matrix components.[1]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for matrix effects.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte and internal standard from co-eluting matrix components can also reduce interference.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of both analyte and internal standard | Inefficient extraction from the matrix. | - Ensure the sample is thoroughly homogenized. - Consider using a high-speed mixer/emulsifier for tissue samples.[5] - Optimize the extraction solvent. For fatty matrices, a solvent mixture with a non-polar component may be beneficial. - Increase the extraction time or use sonication to improve efficiency.[1] |
| Loss during cleanup. | - Evaluate the solid-phase extraction (SPE) sorbent. For diclazuril, C18 and silica-based sorbents have been used effectively.[1][3] - Ensure the pH of the sample load and wash solutions are optimized for retention of the analytes on the SPE cartridge. - Test different elution solvents to ensure complete desorption from the SPE sorbent. | |
| Low recovery of the internal standard only | Degradation of the internal standard. | - Investigate the stability of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ under your specific extraction and storage conditions (pH, temperature, light exposure). - Prepare fresh stock solutions of the internal standard. |
| Inaccurate spiking of the internal standard. | - Verify the concentration of the internal standard spiking solution. - Ensure accurate and consistent addition of the internal standard to all samples. | |
| High variability in recovery across samples | Inconsistent sample preparation. | - Standardize all steps of the sample preparation workflow. - Use automated liquid handling systems for improved precision. |
| Non-homogenous sample matrix. | - Ensure the initial sample is thoroughly homogenized before taking aliquots for extraction. | |
| Poor peak shape or signal-to-noise in LC-MS/MS | Matrix interference. | - Improve the sample cleanup procedure to remove more matrix components.[1] - Optimize the LC gradient to better separate the analyte from interferences. - Dilute the final extract before injection. |
| Suboptimal MS parameters. | - Optimize the mass spectrometry parameters (e.g., collision energy, cone voltage) for 6-Cyano Diclazuril-¹³C₃,¹⁵N₂. |
Quantitative Data Summary
The following tables summarize recovery data for diclazuril from various complex matrices as reported in scientific literature. While specific data for 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is limited, the recovery of the parent compound, diclazuril, provides a strong indication of expected performance.
Table 1: Recovery of Diclazuril from Chicken Muscle and Eggs [1]
| Spiking Level (µg/kg) | Matrix | Average Recovery (%) | Relative Standard Deviation (%) |
| 1 | Muscle | 90.1 - 105.2 | 3.0 - 8.1 |
| 100 | Muscle | 90.1 - 105.2 | 3.0 - 8.1 |
| 200 | Muscle | 90.1 - 105.2 | 3.0 - 8.1 |
| 1 | Eggs | 94.0 - 103.7 | 3.1 - 14.4 |
| 10 | Eggs | 94.0 - 103.7 | 3.1 - 14.4 |
| 20 | Eggs | 94.0 - 103.7 | 3.1 - 14.4 |
Table 2: Recovery of Diclazuril from Poultry Feed [3]
| Spiking Level (mg/kg) | Method | Relative Standard Deviation for Repeatability (RSDr) (%) | Relative Standard Deviation for Reproducibility (RSDR) (%) |
| Not Specified | HPLC-UV | 4.5 - 11.2 | 14.3 - 18.1 |
Experimental Protocols
Protocol 1: Extraction and Cleanup of Diclazuril from Chicken Muscle and Eggs
This protocol is adapted from a method utilizing in-syringe dispersive solid-phase extraction.[1]
-
Sample Preparation:
-
Homogenize 5 g of minced chicken muscle or a whole egg.
-
Spike the sample with a known amount of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ internal standard solution.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Sonicate for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
In-Syringe Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the supernatant into a syringe containing 50 mg of silica (B1680970) and a 0.22 µm PTFE filter.
-
Push the solution through the sorbent and filter, collecting the eluent.
-
-
Liquid-Liquid Partitioning:
-
To 0.5 mL of the eluent, add 0.5 mL of water and 0.5 mL of n-hexane.
-
Vortex for 10 seconds and centrifuge at 4000 rpm for 2 minutes.
-
Discard the upper n-hexane layer.
-
-
Analysis:
-
The lower aqueous layer is ready for LC-MS/MS analysis.
-
Protocol 2: Extraction and Cleanup of Diclazuril from Poultry Feed
This protocol is based on a validated method for the determination of diclazuril in animal feed.[3]
-
Sample Preparation:
-
Weigh a representative portion of the ground feed sample.
-
Add a known amount of internal standard (a structural analog of diclazuril was used in the reference study).
-
-
Extraction:
-
Extract the sample with acidified methanol.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Purify an aliquot of the extract using a C18 SPE cartridge.
-
Elute the diclazuril from the cartridge with a mixture of acidified methanol and water.
-
-
Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a mixture of N,N-dimethylformamide (DMFA) and water.
-
-
Analysis:
-
Analyze the sample by HPLC with UV detection at 280 nm.
-
Visualizations
Caption: General experimental workflow for the extraction and analysis of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.
Caption: A logical troubleshooting workflow for addressing low recovery issues.
References
- 1. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of extraction techniques for the recovery of veterinary drug residues from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
common interferences in Diclazuril analysis using a labeled standard
Welcome to the technical support center for Diclazuril (B1670474) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of Diclazuril, particularly when using a labeled internal standard with LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Diclazuril analysis. The questions are designed to pinpoint specific problems and provide actionable solutions.
Q1: I am observing low signal intensity or significant signal suppression for both Diclazuril and its labeled internal standard. What are the likely causes and how can I fix this?
A1: This is a classic sign of matrix effects , where co-eluting endogenous components from the sample matrix (e.g., poultry tissue, feed, plasma) interfere with the ionization of the target analytes in the mass spectrometer's source.[1][2]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Protein Precipitation (PPT): A rapid method using acetonitrile (B52724) is often sufficient for plasma samples but may be less effective for complex matrices like tissue.[1]
-
Liquid-Liquid Extraction (LLE): Can be used to partition Diclazuril away from more polar matrix components.
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup. C18 cartridges are commonly used for Diclazuril.[3]
-
Dispersive Solid-Phase Extraction (dSPE): A quick and effective cleanup method. Using silica (B1680970) as the sorbent has shown to be effective in reducing matrix effects in chicken muscle and egg matrices.[4][5]
-
-
Chromatographic Separation: Ensure that Diclazuril and its internal standard are chromatographically separated from the bulk of the matrix components.
-
Adjust the gradient elution profile to better resolve the analytes from the early eluting, often highly suppressing, matrix components.
-
Consider using a different stationary phase column if co-elution persists.
-
-
Dilution: If the sensitivity of your method allows, diluting the sample extract can reduce the concentration of interfering matrix components.
Q2: My recovery for the labeled internal standard is acceptable, but the recovery for Diclazuril is low and variable. What could be the issue?
A2: This scenario suggests that the loss of the analyte is occurring at a stage where the internal standard cannot compensate for it, or that there is a specific interference affecting only the native Diclazuril.
Troubleshooting Steps:
-
Review the Extraction Procedure:
-
Incomplete Extraction: Ensure the homogenization and extraction times are sufficient to release Diclazuril from the sample matrix. Sonication can improve extraction efficiency.[6]
-
pH-Dependent Extraction: Check the pH of your extraction solvent. Diclazuril's recovery can be pH-sensitive.
-
-
Analyte Stability:
-
Degradation: Diclazuril might be degrading during sample processing. Investigate the stability of Diclazuril under your specific extraction and storage conditions.
-
-
Interference Specific to Native Analyte:
-
Metabolite Interference: While Diclazuril metabolism is generally considered to be limited, it's possible that a metabolite is co-eluting and interfering with the native analyte's signal.[7] However, in most species, unchanged Diclazuril is the major residue.[7]
-
Cross-Contamination: Rule out any cross-contamination from other samples or standards.
-
Q3: I am seeing a small peak at the retention time of my labeled internal standard in my blank matrix samples. What could be the cause?
A3: This could be due to isotopic crosstalk or carryover.
Troubleshooting Steps:
-
Evaluate Isotopic Crosstalk:
-
Natural Isotope Contribution: The native Diclazuril will have a natural isotopic distribution. The M+1 and M+2 isotopes of Diclazuril could potentially contribute to the signal of the labeled internal standard, especially if the mass difference is small. A well-labeled standard (e.g., with multiple ¹³C and ¹⁵N atoms) minimizes this.
-
Purity of the Labeled Standard: The labeled internal standard may contain a small amount of the unlabeled analyte. Check the certificate of analysis for the isotopic purity of your standard.
-
-
Investigate Carryover:
-
Injector Carryover: Inject a blank solvent sample immediately after a high concentration standard or sample to check for carryover from the autosampler.
-
Column Carryover: Ensure your column wash steps between injections are adequate to elute any retained compounds.
-
Q4: My calibration curve is non-linear, especially at higher concentrations. What should I investigate?
A4: Non-linearity can be caused by several factors, including detector saturation, matrix effects, and issues with the internal standard.
Troubleshooting Steps:
-
Detector Saturation:
-
Analyze a dilution series of a high concentration standard. If the curve becomes linear at lower concentrations, your detector may be saturated at the higher end. You may need to adjust your calibration range or dilute your samples.
-
-
Matrix Effects:
-
As mentioned in Q1, matrix effects can be non-linear. Prepare a calibration curve in a clean solvent and another in the sample matrix extract to assess the impact of the matrix on the curve's linearity.
-
-
Internal Standard Performance:
-
Ensure the concentration of the internal standard is appropriate and consistent across all samples and calibrators.
-
Data Presentation
The following tables summarize key quantitative data related to Diclazuril analysis.
Table 1: LC-MS/MS Parameters for Diclazuril and Labeled Standard
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |
| Diclazuril | 405.0 | 333.8 | - | Negative ESI |
| Diclazuril-¹³C₃¹⁵N₂ | 410.0 | 338.8 | - | Negative ESI |
Note: The specific product ions can vary depending on the instrument and collision energy.[6][8]
Table 2: Comparison of Sample Cleanup Methods for Diclazuril in Poultry Muscle
| Cleanup Method | Matrix Effect (%) | Recovery (%) | Reference |
| Silica dSPE | 90.1 - 98.1 | 94.0 - 103.7 | [4] |
| C18 dSPE | 75.5 - 89.8 | - | [4] |
Matrix effect is calculated as (Peak area in matrix / Peak area in pure solvent) x 100. Values closer to 100% indicate less matrix effect.[4]
Experimental Protocols
This section provides a detailed methodology for a typical Diclazuril analysis in poultry tissue using LC-MS/MS.
1. Sample Preparation (dSPE Cleanup)
-
Weigh 2 g of homogenized poultry tissue into a 50 mL centrifuge tube.
-
Add 100 µL of the labeled internal standard working solution (e.g., Diclazuril-¹³C₃¹⁵N₂ at 1 µg/mL).
-
Add 10 mL of acetonitrile.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Sonicate for 10 minutes.[6]
-
Centrifuge at 8000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube containing 50 mg of silica sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[4]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-7 min: 90% B
-
7-7.1 min: 90% to 10% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 1.
-
Source Parameters: Optimize gas flows, temperatures, and voltages according to the specific instrument manufacturer's recommendations.
Visualizations
The following diagrams illustrate key workflows and relationships in Diclazuril analysis.
Caption: Experimental workflow for Diclazuril analysis in poultry tissue.
Caption: Troubleshooting logic for common interferences in Diclazuril analysis.
References
- 1. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. jfda-online.com [jfda-online.com]
refining extraction methods for Diclazuril with 6-Cyano Diclazuril-13C3,15N2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and analysis of Diclazuril, with a specific focus on the use of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the role of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in Diclazuril analysis?
A1: 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is a stable isotope-labeled (SIL) internal standard used for the accurate quantification of Diclazuril in various matrices, particularly in biological samples like animal tissues.[1] Because it is chemically almost identical to Diclazuril, it co-elutes and experiences similar matrix effects (ion suppression or enhancement) during LC-MS/MS analysis. This allows for the correction of variations in sample preparation and instrument response, leading to more accurate and precise results.
Q2: Why is a stable isotope-labeled internal standard like 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ preferred over other types of internal standards?
A2: Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS/MS analysis. Unlike structurally similar but chemically different internal standards, SIL internal standards have nearly identical physicochemical properties to the analyte of interest. This ensures they behave similarly during extraction, chromatography, and ionization, providing the most accurate correction for matrix effects and other sources of error. The use of ¹³C and ¹⁵N isotopes also ensures the stability of the label, preventing isotopic exchange that can sometimes occur with deuterium-labeled standards.
Q3: What are the main challenges in extracting Diclazuril from animal tissues?
A3: The main challenges in extracting Diclazuril from animal tissues include achieving high and reproducible recovery, minimizing matrix effects from complex biological components like fats and proteins, and preventing the degradation of the analyte. The choice of extraction solvent and clean-up technique is crucial to address these challenges effectively.
Q4: Can I use a different internal standard if 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is unavailable?
A4: While 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is the ideal internal standard, a structural analog of Diclazuril can be used as an alternative. However, it is important to validate the method carefully to ensure that the analog behaves similarly to Diclazuril during the entire analytical process. Any differences in extraction recovery, chromatographic retention, or ionization efficiency between the analog and Diclazuril can lead to inaccurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of Diclazuril using 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of both Diclazuril and the internal standard | Inefficient extraction from the sample matrix. | - Ensure thorough homogenization of the tissue sample.- Increase the volume of the extraction solvent (e.g., acetonitrile).- Optimize the extraction time (e.g., increase sonication or shaking time). |
| Incomplete elution from the solid-phase extraction (SPE) cartridge. | - Ensure the SPE cartridge is not overloaded.- Use a stronger elution solvent or increase the elution volume.- Allow for a soak step during elution to ensure complete interaction between the solvent and the sorbent. | |
| Low recovery of Diclazuril but good recovery of the internal standard | Degradation of Diclazuril during sample preparation. | - Process samples promptly and store them at appropriate low temperatures.- Avoid exposure of samples and extracts to light and extreme pH conditions. |
| Inefficient spiking of the internal standard. | - Ensure the internal standard solution is accurately prepared and added to the sample before extraction begins. | |
| High variability in results | Inconsistent sample preparation. | - Standardize all steps of the extraction protocol, including volumes, times, and temperatures.- Ensure consistent vortexing and centrifugation speeds. |
| Matrix effects varying between samples. | - Improve the clean-up step to remove more interfering matrix components.- Dilute the final extract to reduce the concentration of matrix components, if sensitivity allows. | |
| High background noise in the chromatogram | Contamination from solvents, glassware, or the SPE cartridge. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware before use.- Include a blank extraction (without sample) to identify sources of contamination. |
| Insufficient clean-up. | - Optimize the wash steps in the SPE protocol to remove more interferences.- Consider using a different type of SPE sorbent. | |
| Peak tailing or splitting for Diclazuril and/or the internal standard | Issues with the LC column. | - Check for column contamination and clean or replace the column if necessary.- Ensure the mobile phase pH is appropriate for the analyte and column chemistry. |
| Incompatibility of the final extract solvent with the mobile phase. | - Evaporate the final extract to dryness and reconstitute in a solvent that is compatible with the initial mobile phase conditions. |
Experimental Protocol: Extraction of Diclazuril from Chicken Muscle
This protocol is adapted from a method for the simultaneous analysis of several coccidiostats in chicken muscle and eggs.[1]
1. Sample Preparation: a. Homogenize a representative portion of the chicken muscle sample. b. Weigh 5 g of the homogenized tissue into a 50 mL centrifuge tube.
2. Spiking with Internal Standard: a. Add a known amount of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ working solution to the sample.
3. Extraction: a. Add 10 mL of acetonitrile (B52724) to the centrifuge tube. b. Sonicate the sample for 10 minutes. c. Vortex the sample for 5 minutes. d. Centrifuge at 8000 rpm for 5 minutes. e. Transfer the supernatant to a clean tube.
4. In-Syringe Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Transfer 1 mL of the supernatant into a syringe equipped with a 0.22 µm PTFE filter and containing 50 mg of silica (B1680970) sorbent. b. Gently push the plunger to pass the extract through the sorbent and filter. c. Collect the eluate.
5. Liquid-Liquid Extraction (for further clean-up): a. To 0.5 mL of the eluate, add 0.5 mL of water and 0.5 mL of n-hexane. b. Vortex for 10 seconds and centrifuge at 4000 rpm for 2 minutes. c. Discard the upper n-hexane layer.
6. Final Preparation for LC-MS/MS Analysis: a. The lower aqueous-acetonitrile layer is ready for injection into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Diclazuril in poultry muscle.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 µg/kg | [1] |
| Limit of Quantification (LOQ) | 0.3 µg/kg | [1] |
| Average Recovery | 90.1–105.2% | [1] |
| Linearity (r) | > 0.999 | [1] |
Experimental Workflow Diagram
References
Technical Support Center: Enhancing Diclazuril Detection with 6-Cyano Diclazuril-¹³C₃,¹⁵N₂
Welcome to the technical support center for the sensitive detection of Diclazuril (B1670474) using its stable isotope-labeled internal standard, 6-Cyano Diclazuril-¹³C₃,¹⁵N₂. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ as an internal standard for Diclazuril detection?
Using a stable isotope-labeled internal standard like 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is the gold standard in quantitative mass spectrometry. It significantly enhances the accuracy and precision of Diclazuril quantification. Because the internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer. This allows for effective correction of variations that can occur during sample preparation, injection, and ionization, leading to more reliable and reproducible results.
Q2: What level of sensitivity can I expect to achieve with this method?
By employing 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ as an internal standard in conjunction with LC-MS/MS, highly sensitive detection of Diclazuril can be achieved. For instance, in complex matrices like chicken muscle and eggs, limits of detection (LOD) as low as 0.1 µg/kg and limits of quantification (LOQ) of 0.3 µg/kg have been reported.[1][2][3] In animal plasma, a limit of detection of 0.03 ng/mL and a limit of quantification of 1 ng/mL have been achieved.[4]
Q3: Can I use a different internal standard for Diclazuril analysis?
While other compounds with similar chemical structures can be used as internal standards, a stable isotope-labeled version of the analyte is highly recommended for the most accurate quantification. Structural analogs may not behave identically during sample preparation and ionization, which can lead to less accurate results. The use of a deuterated internal standard is also an option, though care must be taken to ensure isotopic stability.
Q4: What are the optimal instrument settings for this analysis?
The ideal instrument settings can vary depending on the specific LC-MS/MS system being used. However, a common approach involves using a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water (often with a formic acid additive).[5] The mass spectrometer is typically operated in negative electrospray ionization (ESI-) mode, with detection performed using Multiple Reaction Monitoring (MRM).[1][2]
Troubleshooting Guide
This guide addresses common issues that may arise during the detection of Diclazuril using 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.
| Problem | Potential Cause | Recommended Solution |
| Low or No Internal Standard Signal | Degradation of the internal standard: Improper storage or handling can lead to degradation. | Ensure the internal standard is stored according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh working solutions regularly. |
| Pipetting or dilution errors: Inaccurate preparation of standards can lead to a weak signal. | Verify the calibration of your pipettes and double-check all dilution calculations. | |
| Inefficient ionization: The mass spectrometer source conditions may not be optimal for the internal standard. | Optimize the ion source parameters, such as capillary voltage and gas flow rates, to maximize the signal for both Diclazuril and the internal standard. | |
| High Variability in Internal Standard Signal Between Samples | Inconsistent sample matrix effects: Different samples can have varying levels of matrix components that suppress or enhance the ionization of the internal standard. | While the internal standard is designed to compensate for matrix effects, extreme variations can still be problematic. Ensure consistent sample preparation and consider additional cleanup steps if necessary. |
| Carryover from previous injections: Residual analyte or internal standard from a high-concentration sample can affect subsequent injections. | Implement a robust wash cycle for the autosampler needle and injection port between samples. Injecting a blank sample after a high-concentration sample can help assess carryover. | |
| Poor Peak Shape for Diclazuril and/or Internal Standard | Column degradation: The analytical column may be nearing the end of its lifespan or have become contaminated. | Replace the analytical column. Use a guard column to extend the life of the main column. |
| Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for the analytes. | Ensure the mobile phase is correctly prepared and degassed. Small adjustments to the pH or organic solvent ratio can sometimes improve peak shape. | |
| Inaccurate Quantification (Poor Recovery or Precision) | Isotopic impurity of the internal standard: The internal standard may contain a small amount of the unlabeled Diclazuril. | Check the certificate of analysis for the isotopic purity of the internal standard. If significant unlabeled analyte is present, this will need to be accounted for in the data analysis. |
| Non-co-elution of analyte and internal standard: Although unlikely with a stable isotope-labeled standard, chromatographic issues can cause slight shifts in retention time. | Ensure the chromatographic method is robust and that both peaks are consistently eluting at the same time. | |
| Incorrect concentration of the internal standard: Adding too much or too little internal standard can affect the accuracy of the quantification. | The concentration of the internal standard should be optimized to be within the linear range of the assay and ideally close to the expected concentration of the analyte in the samples. |
Data Presentation
The use of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ as an internal standard has been shown to yield excellent performance in various studies. The following tables summarize key quantitative data from a representative study on the analysis of Diclazuril in chicken muscle and eggs.
Table 1: Method Performance for Diclazuril Detection
| Parameter | Chicken Muscle | Chicken Eggs |
| Limit of Detection (LOD) | 0.1 µg/kg | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 µg/kg | 0.3 µg/kg |
| Linear Range | 0.25–50 ng/mL | 0.25–50 ng/mL |
| Correlation Coefficient (r) | > 0.999 | > 0.999 |
Data sourced from a study utilizing 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ as an internal standard.[1][2][3]
Table 2: Recovery and Precision Data for Diclazuril
| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Chicken Muscle | 1 µg/kg | 95.2 | 5.1 |
| 100 µg/kg | 98.7 | 3.8 | |
| 200 µg/kg | 101.5 | 3.0 | |
| Chicken Eggs | 1 µg/kg | 94.0 | 6.2 |
| 10 µg/kg | 97.3 | 4.5 | |
| 20 µg/kg | 103.7 | 3.1 |
Data demonstrates high recovery and precision across different concentrations.[1][2][3]
Experimental Protocols
Below is a detailed methodology for a key experiment involving the detection of Diclazuril in chicken muscle using 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.
Sample Preparation
-
Homogenization: Weigh 5 g of minced chicken muscle into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of a 1 µg/mL solution of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Vortex the mixture for 5 minutes, followed by sonication for 20 minutes.
-
Salting Out: Add approximately 2 g of sodium chloride to the mixture, vortex for 2 minutes, and then centrifuge at 4000 rpm for 5 minutes.
-
Initial Cleanup: Transfer 1 mL of the supernatant to a syringe containing 50 mg of silica (B1680970) and a 0.22 µm PTFE filter. Push the solution through the filter and collect the eluent.
-
Liquid-Liquid Extraction: To 0.5 mL of the eluent, add 0.5 mL of water and 0.5 mL of n-hexane. Vortex for 10 seconds and centrifuge at 4000 rpm for 2 minutes.
-
Final Sample: Discard the upper n-hexane layer. The lower aqueous layer is ready for LC-MS/MS analysis.[1][2]
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: XBridge™ BEH C18 column (2.1 mm x 10 cm, 2.5 µm) maintained at 40 °C.
-
Mobile Phase:
-
A: 0.03% (v/v) formic acid in water
-
B: Methanol
-
-
Gradient Elution: A gradient from 45% to 90% B over 3 minutes, held for 2 minutes, then returned to initial conditions.
-
Flow Rate: 0.35 mL/min.
-
MS System: A tandem mass spectrometer equipped with a negative electrospray ionization (ESI-) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Diclazuril and 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ should be optimized on your instrument.[1][2]
Visualizations
Caption: Experimental workflow for Diclazuril detection.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Diclazuril (B1670474) with its isotopically labeled internal standard, 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.
Frequently Asked Questions (FAQs)
Q1: Should 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ and unlabeled Diclazuril be chromatographically resolved?
A1: No, for accurate quantification using liquid chromatography-mass spectrometry (LC-MS), the isotopically labeled internal standard (6-Cyano Diclazuril-¹³C₃,¹⁵N₂) is designed to co-elute with the unlabeled analyte (Diclazuril).[1][2][3] The mass spectrometer distinguishes between the two compounds based on their mass-to-charge ratio (m/z). The primary purpose of the co-eluting internal standard is to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.[1]
Q2: My chromatogram shows slight separation between the analyte and the internal standard peaks. Is this a problem?
A2: Ideally, the peaks for the analyte and the isotopically labeled internal standard should overlap perfectly.[2] A slight, consistent separation might be acceptable if the peak integration is accurate and reproducible. However, inconsistent or significant separation can lead to quantification errors because the two compounds may be affected differently by matrix effects at slightly different retention times.[2] This can undermine the corrective purpose of the internal standard.
Q3: What are the common causes of poor peak shape or separation issues with Diclazuril and its labeled internal standard?
A3: Common causes include:
-
Column Degradation: Loss of stationary phase or contamination can alter selectivity.
-
Mobile Phase Issues: Incorrect composition, pH, or inadequate buffering can affect retention and peak shape.
-
Sample Solvent Effects: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Instrumental Problems: Issues with the pump, injector, or column thermostat can lead to inconsistent results.
Q4: How can I confirm if I have a co-elution problem or a different chromatographic issue?
A4: To diagnose the problem, you can inject the analyte and the internal standard separately. This will help you determine their individual retention times and peak shapes under your current chromatographic conditions. If both show good peak shape individually but are distorted when mixed, you may have a concentration-dependent issue or matrix effect. If the individual peaks are also problematic, it points to a need for method optimization.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column. 3. As a last resort, replace the analytical column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of Diclazuril. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase whenever possible. |
| Partial Co-elution with an Interfering Compound | If a peak is split, it may indicate the presence of two distinct compounds. Optimize the chromatographic method to improve resolution from the interference.[4] |
Problem: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Air Bubbles in the System | Degas the mobile phase and purge the pump. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase before each injection. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
Problem: Inaccurate Quantification
| Potential Cause | Troubleshooting Steps |
| Poor Peak Integration | Manually review and adjust the peak integration parameters. Ensure the baseline is correctly defined for both the analyte and the internal standard. |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Dilute the sample to reduce the concentration of matrix components. 2. Improve sample clean-up to remove interfering substances. 3. Ensure the analyte and internal standard peaks are as closely co-eluting as possible to experience the same matrix effects.[2] |
| Cross-Contribution of Isotopes | If the mass difference between the analyte and internal standard is small, there might be isotopic contribution from the analyte to the internal standard's signal. Select a different, non-interfering isotope to monitor for the internal standard if possible. |
| Internal Standard Signal Suppression | High concentrations of the analyte can sometimes suppress the signal of the co-eluting internal standard.[5][6] This can be investigated by analyzing samples with varying analyte concentrations while keeping the internal standard concentration constant. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Diclazuril in Animal Tissue
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and matrix.
1. Sample Preparation (Chicken Muscle) a. Homogenize 1 g of tissue. b. Add 10 µL of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ internal standard solution (concentration to be optimized). c. Add 5 mL of acetonitrile. d. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 1 mL of the initial mobile phase. g. Filter through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 45% B to 90% B over 3 minutes, hold for 2 minutes, return to 45% B and equilibrate for 3.5 minutes.[7] |
| Flow Rate | 0.35 mL/min[7] |
| Column Temperature | 40°C[7] |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Interface Temperature | 300°C[7] |
| Desolvation Line Temperature | 250°C[7] |
| Heat Block Temperature | 400°C[7] |
| Nebulizing Gas Flow | 3 L/min[7] |
| Drying Gas Flow | 10 L/min[7] |
4. MRM Transitions (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Diclazuril | To be determined empirically | To be determined empirically |
| 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ | Precursor + 5 | To be determined empirically |
Note: The exact m/z values for precursor and product ions should be optimized for your specific instrument.
Quantitative Data Summary
The following table summarizes typical performance data for Diclazuril analysis from published methods.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.03 - 0.1 µg/kg | [7][8] |
| Limit of Quantification (LOQ) | 0.3 - 1 ng/mL | [7][8] |
| Linear Range | 0.25 - 50 ng/mL | [7] |
| Recovery | 90.1 - 105.2% | [7] |
| Precision (RSD) | 3.0 - 14.4% | [7] |
Visualizations
Caption: Troubleshooting workflow for co-eluting peaks.
Caption: Sample preparation workflow for Diclazuril analysis.
References
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureportal.ilvo.be [pureportal.ilvo.be]
- 8. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Cyano Diclazuril-¹³C₃,¹⁵N₂
This technical support center provides guidance on the stability of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of the compound during experimental use.
Disclaimer: Specific stability studies for 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in various solvents over extended periods are not extensively available in public literature. The following guidance is based on studies of the parent compound, Diclazuril (B1670474), and general principles of handling isotopically labeled compounds. For critical applications, it is highly recommended that users perform their own stability assessments under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in solution?
A1: The isotopic labeling with ¹³C and ¹⁵N is not expected to significantly alter the chemical stability of the molecule compared to the parent Diclazuril. Diclazuril has shown susceptibility to degradation under certain conditions, particularly in alkaline solutions. It is sparingly soluble in aqueous buffers, and such solutions are not recommended for storage for more than one day.[1] Solutions in organic solvents like DMSO and dimethylformamide (DMF) are more stable, but long-term stability should be verified.
Q2: What are the recommended solvents for preparing stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are suitable solvents for preparing stock solutions of Diclazuril, with a solubility of approximately 5 mg/mL.[1] When preparing solutions, it is good practice to purge the solvent with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q3: How should I store stock solutions of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂?
A3: For optimal stability, stock solutions in anhydrous organic solvents should be stored at -20°C or lower, protected from light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q4: Can I store solutions in aqueous buffers?
A4: It is not recommended to store aqueous solutions of Diclazuril for more than one day due to its low solubility and potential for hydrolysis.[1] If aqueous buffers are necessary for your experiment, it is best to prepare the dilution from a fresh organic stock solution immediately before use.
Q5: What are the potential degradation pathways for this compound?
A5: Based on forced degradation studies of Diclazuril, the primary degradation pathways are hydrolysis, particularly under alkaline conditions, and to a lesser extent, acidic conditions and oxidation.[2][3] The triazine ring in the Diclazuril structure is susceptible to hydrolytic cleavage. Photodegradation can also occur upon exposure to UV light.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of the 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ solution. | - Prepare a fresh stock solution from solid material.- Verify the storage conditions of your current solution (temperature, light exposure, solvent quality).- Perform a quick purity check of your solution using a suitable analytical method like HPLC-UV. |
| Precipitation observed in the solution. | - The concentration exceeds the solubility limit in the chosen solvent.- Temperature fluctuations affecting solubility.- For aqueous dilutions, the compound is precipitating out of the buffer. | - Gently warm the solution and sonicate to attempt redissolving. If precipitation persists, the solution may be supersaturated.- Ensure the storage temperature is appropriate for the solvent used.- When diluting into an aqueous buffer from an organic stock, ensure the final concentration of the organic solvent is low enough to be compatible and that the compound's solubility in the final mixture is not exceeded. Prepare fresh dilutions immediately before use. |
| Discoloration of the solution (e.g., yellowing). | Potential degradation of the compound. | - Discard the discolored solution and prepare a fresh one.- Review handling and storage procedures to minimize exposure to light and air (oxygen). A Chinese patent for a Diclazuril solution notes that a commercially available solution showed deepened color after 12 months, indicating potential degradation.[4] |
Quantitative Data on Diclazuril Stability
Specific kinetic data on the degradation of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in various solvents is limited. However, a forced degradation study on Diclazuril provides qualitative insights into its stability under stress conditions.
Table 1: Summary of Forced Degradation of Diclazuril
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (0.1 N HCl, 24h, RT) | Minor degradation observed. | [2] |
| Alkaline Hydrolysis (0.1 N NaOH, 24h, RT) | Significant degradation observed. | [2] |
| Oxidative (3% H₂O₂, 24h, RT) | Degradation observed. | [2] |
| Thermal (80°C, 24h) | Degradation observed. | [2] |
| Photolytic (UV light, 24h) | Degradation observed. | [2] |
Note: "RT" refers to Room Temperature.
A patent for a Diclazuril solution formulation states that their preparation was stable for 6 months at 40°C ± 2°C and 75% ± 5% humidity.[4] This suggests that with appropriate formulation, Diclazuril solutions can be stable for extended periods.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂.
-
Materials:
-
6-Cyano Diclazuril-¹³C₃,¹⁵N₂ solid material
-
Anhydrous DMSO or DMF
-
Inert gas (Nitrogen or Argon)
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
-
Cryo-vials for aliquoting
-
-
Procedure:
-
Allow the vial of solid 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the solid compound.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the chosen solvent (DMSO or DMF) to dissolve the solid completely. Gentle warming or sonication may be used if necessary.
-
Once dissolved, add the solvent to the final volume.
-
Purge the headspace of the volumetric flask with an inert gas before sealing.
-
Aliquot the stock solution into single-use cryo-vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or below, protected from light.
-
Protocol 2: Proposed Stability Assessment by HPLC-UV
For users who require precise stability data for their specific experimental conditions, the following protocol outlines a general procedure for a stability study.
-
Objective: To determine the stability of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in a specific solvent under defined storage conditions over time.
-
Materials:
-
Procedure:
-
Prepare a stock solution of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ in the solvent of interest (e.g., DMSO, acetonitrile, or a specific buffer).
-
Divide the solution into multiple aliquots in appropriate vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.
-
At specified time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), retrieve an aliquot for analysis.
-
Analyze the sample by HPLC-UV. A suggested method is:
-
Quantify the peak area of the parent compound and any new peaks that may appear, which could be degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration at T=0.
-
Visualizations
Caption: Workflow for preparing a stable stock solution.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Selective determination of diclazuril in the presence of its degradation products. | Semantic Scholar [semanticscholar.org]
- 4. CN106474055B - A new formulation of diclazuril solution and preparation method thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Diclazuril Analysis: 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the anticoccidial drug Diclazuril, the use of a reliable internal standard is paramount for achieving accurate and precise results. An internal standard corrects for variations in sample preparation, instrument response, and matrix effects. This guide provides an objective comparison of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂, a stable isotope-labeled internal standard, with other commonly employed internal standards for Diclazuril analysis.
The Gold Standard: Isotopically Labeled Internal Standards
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry. These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience the same degree of ionization suppression or enhancement, leading to highly accurate and precise quantification.
6-Cyano Diclazuril-¹³C₃,¹⁵N₂ is a prime example of such a standard, offering a mass shift that allows for clear differentiation from the unlabeled Diclazuril during mass spectrometric detection. Another isotopically labeled alternative is Diclazuril-d4 , where four hydrogen atoms are replaced by deuterium.
Structural Analogs as a Viable Alternative
When isotopically labeled standards are unavailable or cost-prohibitive, structural analogs can be a suitable alternative. These compounds have a chemical structure similar to the analyte but are not identical. While they can compensate for some variability, their different chemical properties may lead to variations in extraction recovery and ionization response compared to the analyte. For Diclazuril analysis, Methyl Diclazuril and a compound referred to as R062646 have been used as structural analog internal standards.
Performance Data Summary
The following table summarizes the performance characteristics of different internal standards for Diclazuril analysis based on available experimental data. It is important to note that this data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Internal Standard | Type | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Linearity (r²) | Limit of Quantification (LOQ) (µg/kg) |
| 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ | Isotopically Labeled | Chicken Muscle & Eggs | 90.1–105.2[1] | 3.0–14.4[1] | >0.999[1] | 0.3[1] |
| Methyl Diclazuril | Structural Analog | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Diclazuril-d4 | Isotopically Labeled | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| R062646 | Structural Analog | Animal Feed | ~85 | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for Diclazuril analysis using an internal standard.
Sample Preparation (Poultry Tissue)
-
Homogenization: A known weight of the tissue sample is homogenized.
-
Spiking: A precise amount of the internal standard solution (e.g., 6-Cyano Diclazuril-¹³C₃,¹⁵N₂) is added to the homogenate.
-
Extraction: Diclazuril and the internal standard are extracted from the matrix using a suitable organic solvent (e.g., acetonitrile (B52724) or ethyl acetate). This step may involve shaking, vortexing, or sonication.
-
Centrifugation: The mixture is centrifuged to separate the solid matrix from the liquid extract.
-
Clean-up (Optional): The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
Reconstitution: The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography (LC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Quantification: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Diclazuril and the internal standard are monitored. The ratio of the peak area of Diclazuril to the peak area of the internal standard is used to calculate the concentration of Diclazuril in the sample by referencing a calibration curve.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved, the following diagrams are provided.
Diclazuril's Mechanism of Action
Diclazuril is effective against apicomplexan parasites, such as Eimeria, which cause coccidiosis in poultry and other animals. While the exact molecular target is not fully elucidated, it is known to interfere with the parasite's life cycle.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust quantitative analytical method for Diclazuril. 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ , as a stable isotope-labeled internal standard, represents the ideal choice for minimizing analytical variability and achieving the highest level of accuracy and precision. Its performance, as indicated by high recovery and low relative standard deviation, makes it a superior option for demanding research and drug development applications.
While structural analogs like Methyl Diclazuril and R062646 can be used, they may not perfectly mimic the behavior of Diclazuril, potentially leading to less accurate results. The selection of an appropriate internal standard should always be based on a thorough method validation that assesses linearity, accuracy, precision, recovery, and matrix effects to ensure the reliability of the generated data.
References
The Gold Standard in Diclazuril Quantification: A Comparative Analysis of Accuracy and Precision with 6-Cyano Diclazuril-13C3,15N2
For researchers, scientists, and drug development professionals engaged in the quantification of the anticoccidial drug Diclazuril (B1670474), the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of the analytical performance of a method utilizing the isotopically labeled internal standard 6-Cyano Diclazuril-13C3,15N2 against alternative quantification techniques. The data presented underscores the superiority of using a stable isotope-labeled standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for mitigating matrix effects and ensuring analytical rigor.
Comparative Analysis of Diclazuril Quantification Methods
The use of an internal standard that closely mimics the analyte's chemical and physical properties throughout sample preparation and analysis is crucial for compensating for potential variations and matrix-induced signal suppression or enhancement. Isotopically labeled internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte and behave nearly identically during extraction and ionization, leading to highly accurate and precise quantification.
The following table summarizes the performance characteristics of an LC-MS/MS method using this compound for the analysis of Diclazuril in chicken muscle and eggs, compared to alternative methods.
| Parameter | LC-MS/MS with this compound[1][2] | HPLC-UV with Structural Analog Internal Standard (in feed)[3] |
| Linearity (Correlation Coefficient, r) | > 0.999 | Not explicitly stated, but method is suitable for a defined range. |
| Linear Range | 0.25–50 ng/mL[1][2] | 0.1 to 1.5 mg/kg[3] |
| Recovery (%) in Chicken Muscle | 94.0–103.7%[1][2] | Not applicable (matrix is feed). |
| Recovery (%) in Chicken Eggs | 90.1–105.2%[1][2] | Not applicable. |
| Recovery (%) in Feed | Not reported in this study. | 85%[3] |
| Precision (Relative Standard Deviation, RSD) | 3.1–14.4% (muscle)[1][2] | Not explicitly stated in terms of RSD for a single lab. |
| 3.0–8.1% (eggs)[1][2] | ||
| Limit of Detection (LOD) | 0.1 µg/kg (in muscle and eggs)[1][2] | Not explicitly stated. |
| Limit of Quantification (LOQ) | 0.3 µg/kg (in muscle and eggs)[1][2] | 0.1 mg/kg (in feed)[3] |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard[1][2]
This method was developed for the simultaneous analysis of Diclazuril and other coccidiostats in chicken muscle and eggs.
Sample Preparation:
-
A 5 g sample of homogenized chicken muscle or egg is weighed.
-
The internal standard solution, including this compound, is added.
-
The sample is extracted with 10 mL of acetonitrile (B52724) via sonication for 10 minutes.
-
The extract is then subjected to an in-syringe dispersive solid-phase extraction (dSPE) clean-up with silica, combined with an n-hexane wash.
-
The final extract is collected for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: An XBridge™ BEH C18 column (2.1 mm × 10 cm, 2.5 µm) is used with a gradient elution of 0.03% formic acid in water and methanol (B129727) at a flow rate of 0.35 mL/min.
-
Mass Spectrometry: A tandem mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect and quantify Diclazuril and its internal standard.
Alternative Method: HPLC-UV with a Structural Analog Internal Standard[3]
This method is described for the determination of Diclazuril in animal feed.
Sample Preparation:
-
The feed sample is extracted with acidified methanol.
-
The extract is purified using a C18 solid-phase extraction (SPE) cartridge.
-
The eluate from the SPE cartridge is evaporated, and the residue is redissolved in dimethylformamide.
HPLC-UV Analysis:
-
An aliquot of the prepared sample is injected onto a reversed-phase HPLC column.
-
Diclazuril is quantified using a UV detector at a wavelength of 280 nm.
-
A structural analog, Compound R062646, is used as the internal standard.
Visualizing the Methodologies
To further elucidate the experimental processes and the principles behind the enhanced accuracy of the isotopically labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for Diclazuril quantification using LC-MS/MS with an isotopically labeled internal standard.
Caption: The principle of using an isotopically labeled internal standard for accurate quantification in mass spectrometry.
References
- 1. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Perspectives on Diclazuril Analysis: A Comparative Guide to Methods Utilizing 6-Cyano Diclazuril-13C3,15N2
For Researchers, Scientists, and Drug Development Professionals
The following sections detail the performance characteristics of different analytical methods, provide comprehensive experimental protocols, and visualize the general analytical workflow. This information is intended to assist researchers in the selection and implementation of robust analytical strategies for Diclazuril (B1670474) quantification.
Quantitative Data Presentation
The performance of an analytical method is defined by several key parameters, including its limit of detection (LOD), limit of quantification (LOQ), recovery, and precision. The tables below summarize these quantitative metrics as reported in various studies for the analysis of Diclazuril in different matrices.
Table 1: Method Performance for Diclazuril Analysis in Poultry Tissues
| Parameter | Muscle | Liver | Reference |
| LOD | 0.1 µg/kg | - | [3][5] |
| LOQ | 0.3 µg/kg | - | [3][5] |
| Decision Limit (CCα) | 0.5 µg/kg | - | [1][2] |
| Average Recovery | 90.1–105.2% | 94.0–103.7% (eggs) | [3][5] |
| Precision (RSD) | 3.0–8.1% | 3.1–14.4% (eggs) | [3][5] |
| Steady-State Concentration | 94 µg/kg (breast), 135 µg/kg (thigh) | 722 µg/kg | [1][2][6] |
Table 2: Method Performance for Diclazuril Analysis in Animal Plasma
| Parameter | Value | Reference |
| LOD | 0.03 ng/mL | [4] |
| LOQ | 1 ng/mL | [4] |
| Linear Range | 1-2000 ng/mL | [4] |
| Correlation Coefficient (r) | ≥ 0.9991 | [4] |
| Trueness | ≤ 8.8% | [4] |
| Within-Run Precision | ≤ 10.5% | [4] |
| Between-Run Precision | ≤ 11.7% | [4] |
Table 3: Alternative Analytical Methods for Diclazuril
| Method | Matrix | Key Performance Characteristics | Reference |
| HPLC-UV | Feed | LOD: 0.1 mg/kg, LOQ: 0.5 mg/kg, RSDr: 4.5-11.2%, RSDR: 14.3-18.1% | [7] |
| GC-ECD / GC-TSD | Edible Tissues | Capable of detecting residues, though less specific than LC-MS/MS. | [8] |
| BSAS-CLEIA | Chicken Muscle | LOD: 0.02 µg/kg, Average Recoveries: 90.3-120.4% | [9] |
Experimental Protocols
The successful analysis of Diclazuril relies on meticulous experimental execution. Below are detailed methodologies synthesized from published literature for the analysis of Diclazuril in biological matrices using LC-MS/MS with an isotopically labeled internal standard.
1. Sample Preparation (Poultry Tissue)
-
Homogenization: A representative sample of the tissue (e.g., muscle, liver) is homogenized.
-
Extraction: The homogenized sample is extracted with an organic solvent. A common procedure involves a simple clean-up with an organic solvent.[1][2] For a more thorough extraction, acetonitrile (B52724) and a 10% sodium carbonate solution can be used.[5]
-
Internal Standard Spiking: A known amount of 6-Cyano Diclazuril-13C3,15N2 solution is added to the sample prior to extraction to correct for procedural losses and matrix effects.
-
Defatting and Cleanup: The extract is defatted, often with n-hexane.[5] Further cleanup can be achieved using solid-phase extraction (SPE) cartridges, such as an Oasis MCX cartridge[5] or an in-syringe dispersive solid-phase filter clean-up with silica.[3]
-
Final Elution and Reconstitution: The analyte is eluted from the SPE cartridge, the solvent is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
2. Sample Preparation (Animal Plasma)
-
Deproteinization: A rapid deproteinization step is performed by adding acetonitrile to the plasma sample.[4]
-
Internal Standard Spiking: The internal standard, this compound, is added to the plasma before deproteinization.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant is collected and prepared for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for separation.[1][2][4]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water[1][2] or 0.01 M ammonium (B1175870) acetate (B1210297) and acetonitrile[4] is commonly employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate precursor ions of Diclazuril and its internal standard.[1][2][4]
-
Detection Mode: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure high sensitivity and specificity.[4] This involves monitoring specific precursor ion to product ion transitions for both Diclazuril and this compound.
-
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the logical relationship between the analytical steps.
Caption: General workflow for Diclazuril analysis using an internal standard.
Caption: Logical relationship of components in the analytical method.
References
- 1. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureportal.ilvo.be [pureportal.ilvo.be]
- 3. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 4. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
Performance Showdown: Unveiling the Limits of Diclazuril Detection with Advanced Analytical Methods
For researchers, scientists, and drug development professionals vested in the accurate quantification of the anticoccidial drug Diclazuril (B1670474), a clear understanding of analytical method performance is paramount. This guide provides an objective comparison of a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing the isotopically labeled internal standard 6-Cyano Diclazuril-13C3,15N2 against alternative analytical techniques. The inclusion of supporting experimental data and detailed protocols aims to empower informed decisions in method selection and application.
A recent study highlights the superior sensitivity of an LC-MS/MS method for the determination of Diclazuril in chicken muscle and eggs using this compound as an internal standard. This method achieved a limit of detection (LOD) of 0.1 µg/kg and a limit of quantification (LOQ) of 0.3 µg/kg, demonstrating its suitability for residue analysis at very low levels[1][2][3]. The use of a stable isotope-labeled internal standard is critical in mass spectrometry-based quantification as it effectively compensates for matrix effects and variations during sample preparation and analysis, leading to higher accuracy and precision.
In contrast, alternative methods present a broader range of detection capabilities. For instance, a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection has reported an LOD and LOQ of 5.18 ng/mL and 15.71 ng/mL, respectively, in standard solutions[4]. While robust, this method may lack the sensitivity required for trace residue analysis in complex matrices like animal tissues. Another LC-MS/MS method, which did not specify the use of an isotopically labeled internal standard, established a decision limit (CCα) of 0.5 µg/kg in poultry meat[5]. Furthermore, an LC-MS/MS method employing a deuterated internal standard for Diclazuril analysis in poultry tissues and eggs reported a higher LOQ of 1.2 µg/kg[6][7]. For applications in animal feed, an HPLC-UV method has been validated with significantly higher detection limits of 0.1 mg/kg (LOD) and 0.5 mg/kg (LOQ)[8][9]. Immunoassays, such as ELISA, offer a highly sensitive screening approach with a reported detection limit of 0.02 µg/kg[10].
Comparative Performance of Analytical Methods for Diclazuril
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS | This compound | Chicken Muscle & Eggs | 0.1 µg/kg | 0.3 µg/kg [1][2][3] |
| HPLC-UV | Not specified | Standard Solution | 5.18 ng/mL | 15.71 ng/mL[4] |
| LC-MS/MS | Not specified | Poultry Meat | - | 0.5 µg/kg (Decision Limit, CCα)[5] |
| LC-MS/MS | Deuterated Diclazuril | Poultry Tissues & Eggs | - | 1.2 µg/kg[6][7] |
| HPLC-UV | Not specified | Animal Feed | 0.1 mg/kg | 0.5 mg/kg[8][9] |
| ELISA | Not applicable | Chicken & Duck Tissues | 0.02 µg/kg | - |
Experimental Protocols
LC-MS/MS Method with this compound
This method is designed for the quantitative determination of Diclazuril in chicken muscle and eggs.
1. Sample Preparation:
-
Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Spike with the internal standard solution (this compound).
-
Homogenize the sample for 1 minute.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
The extract is then subjected to a clean-up step using a solid-phase extraction (SPE) cartridge to remove matrix interferences.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis[1].
2. LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Ionization Mode: Electrospray ionization in negative mode (ESI-).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for both Diclazuril and the internal standard are monitored.
Caption: Analytical workflow for Diclazuril quantification.
Alternative Method: HPLC-UV
This method is suitable for the determination of Diclazuril in various matrices, including tissues and feed, though with lower sensitivity compared to LC-MS/MS.
1. Sample Preparation:
-
Extraction of Diclazuril from the sample matrix is typically performed using an organic solvent such as methanol (B129727) or acetonitrile[4].
-
A clean-up step, often involving liquid-liquid extraction or solid-phase extraction, is necessary to remove interfering substances from the matrix[4].
-
The final extract is evaporated and reconstituted in the mobile phase.
2. HPLC-UV Parameters:
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a buffer solution.
-
Detection: UV detection at a wavelength where Diclazuril exhibits maximum absorbance (around 280 nm)[8][9].
Caption: Factors influencing the choice of analytical method.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of diclazuril, toltrazuril and its two metabolites in poultry tissues and eggs by gel permeation chromatography-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 10. Frontiers | Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry [frontiersin.org]
Linearity of Calibration Curves for the Quantification of Diclazuril Using Isotope-Labeled Internal Standards
The accurate quantification of the anticoccidial drug Diclazuril (B1670474) in various biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. A common and robust analytical technique for this purpose is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which often employs an isotopically labeled internal standard for precise quantification. This guide provides a comparative overview of the linearity of calibration curves for Diclazuril analysis, with a focus on the expected performance of 6-Cyano Diclazuril-13C3,15N2 as an internal standard.
Performance of Diclazuril Calibration Curves
While specific data for this compound is not extensively published, the linearity of calibration curves for the parent compound, Diclazuril, has been well-documented in scientific literature. These studies utilize internal standards and demonstrate excellent linearity across a range of concentrations in various matrices. The data presented below is indicative of the performance that can be expected when using a suitable isotopically labeled internal standard like this compound.
| Matrix | Concentration Range | Correlation Coefficient (r) | Analytical Method |
| Animal Plasma | 1-100 ng/mL and 100-2000 ng/mL | ≥ 0.9991[1] | LC/ESI-MS/MS[1] |
| Chicken Muscle and Eggs | 0.25–50 ng/mL | > 0.999[2] | LC-MS/MS[2] |
| Poultry Tissues | Not Specified | Not Specified | LC-MS/MS[3] |
| Poultry Feed | Not Specified | Not Specified | HPLC[4] |
Note: The correlation coefficient (r) is a measure of the linearity of the calibration curve, with a value closer to 1.0 indicating a better linear fit. The high correlation coefficients observed in these studies underscore the suitability of LC-MS/MS methods for the quantification of Diclazuril.
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of Diclazuril in a biological matrix using LC-MS/MS with an internal standard.
Sample Preparation
-
Spiking: A known amount of the internal standard (e.g., this compound) is added to the unknown sample, calibration standards, and quality control samples.
-
Extraction: The analyte and internal standard are extracted from the matrix. A common method is protein precipitation with a solvent like acetonitrile, followed by centrifugation.[1]
-
Purification: The extracted sample may be further purified using solid-phase extraction (SPE) to remove interfering substances.[4]
-
Reconstitution: The purified extract is evaporated to dryness and then reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.01 M ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile).[1]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Diclazuril and the internal standard.[1] Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
Calibration Curve Generation
-
Preparation of Standards: A series of calibration standards are prepared by spiking a blank matrix with known concentrations of Diclazuril.
-
Analysis: The calibration standards are processed and analyzed using the same procedure as the unknown samples.
-
Plotting the Curve: A calibration curve is constructed by plotting the ratio of the peak area of Diclazuril to the peak area of the internal standard against the known concentration of Diclazuril for each calibration standard.
-
Linear Regression: A linear regression analysis is performed on the data points to determine the equation of the line and the correlation coefficient (r).
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for determining the linearity of a calibration curve for Diclazuril analysis.
References
- 1. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Assessing the Isotopic Purity of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds, the precise assessment of isotopic purity is critical for the validity and accuracy of experimental results. This guide provides a comprehensive comparison of analytical methods for determining the isotopic purity of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂, a stable isotope-labeled internal standard for the anticoccidial drug Diclazuril (B1670474). This guide will objectively compare its performance with potential alternatives and provide supporting experimental data and protocols.
The use of stable isotope-labeled internal standards, such as 6-Cyano Diclazuril-¹³C₃,¹⁵N₂, is a cornerstone in quantitative analyses, including pharmacokinetic studies and residue analysis in animal tissues.[1][2][3] The accuracy of these quantitative methods relies heavily on the isotopic purity of the internal standard.[4]
Comparison of Analytical Methods: Mass Spectrometry vs. Nuclear Magnetic Resonance Spectroscopy
The two primary techniques for determining isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] While both are powerful analytical tools, they operate on different principles and offer distinct advantages and limitations.[1]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions based on their mass-to-charge ratio. | Detection of nuclear spin transitions in a magnetic field. |
| Sensitivity | High (picomole to femtomole range).[1] | Lower (micromole to nanomole range).[1] |
| Information Provided | Isotopic distribution and enrichment. | Positional information of isotopes and isotopic enrichment.[4] |
| Sample Requirement | Low (micrograms to nanograms).[1] | High (milligrams).[1] |
| Throughput | High, especially when coupled with chromatography (LC-MS, GC-MS).[1] | Lower, as it often requires longer acquisition times.[1] |
| Resolution | High-resolution MS (e.g., TOF, Orbitrap) can resolve isotopologues.[5][6] | Provides high resolution for determining the specific location of labels. |
| Chemical Structure | Can confirm molecular weight. | Provides detailed structural information.[4] |
Key Advantages of ¹³C and ¹⁵N Labeling:
Stable isotopes such as ¹³C and ¹⁵N offer significant advantages over deuterated (²H) standards.[7] They exhibit high chemical stability, ensuring the label remains intact throughout the analytical workflow, including extraction, derivatization, and chromatographic separation.[7] This stability allows for their early introduction in the sample preparation process. Furthermore, ¹³C and ¹⁵N labeled standards co-elute with their unlabeled counterparts, which is optimal for correcting matrix effects and ion suppression in mass spectrometry.[7]
Performance Comparison: 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ vs. Alternative Standard
To illustrate the importance of high isotopic purity, this section compares the hypothetical performance of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ with a high isotopic enrichment to a hypothetical alternative standard, "Alternative Diclazuril-¹³C₂," with a lower isotopic purity.
| Parameter | 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ | Alternative Diclazuril-¹³C₂ |
| Theoretical Mass | Increased by 5 Da (3 x ¹³C, 2 x ¹⁵N) | Increased by 2 Da (2 x ¹³C) |
| Expected Isotopic Purity | >99% | ~95% |
| M+1 Contribution | Minimal, well-separated from the monoisotopic peak of the unlabeled analyte. | Higher M+1 contribution, potential for spectral overlap. |
| M-1 Contribution | Negligible. | May be present due to impurities or fragmentation. |
| Quantification Accuracy | High, due to minimal isotopic overlap and clear signal. | Potentially lower, requiring correction for isotopic contributions from the unlabeled analyte. |
| Signal-to-Noise Ratio | High for the labeled species. | May be compromised by higher background from isotopic impurities. |
Experimental Protocols
Mass Spectrometry for Isotopic Purity Assessment
This protocol outlines a general procedure for determining the isotopic purity of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To determine the isotopic enrichment of 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ by analyzing the relative abundance of its isotopologues.
Materials:
-
6-Cyano Diclazuril-¹³C₃,¹⁵N₂ sample
-
Unlabeled 6-Cyano Diclazuril standard
-
HPLC-grade acetonitrile, water, and formic acid
-
High-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a UHPLC system
Procedure:
-
Sample Preparation: Prepare solutions of both the labeled and unlabeled standards in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.
-
LC-MS Analysis:
-
Inject the unlabeled standard to determine its retention time and mass spectrum, including the natural isotopic distribution.
-
Inject the labeled standard under the same chromatographic conditions.
-
Acquire full-scan mass spectra in the relevant m/z range.
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic peak of the unlabeled compound and the expected labeled compound.
-
Analyze the mass spectrum of the labeled compound to determine the relative intensities of the M, M+1, M+2, M+3, M+4, and M+5 peaks.
-
Correct the observed intensities for the natural isotopic abundance of the elements in the molecule.[6]
-
Calculate the isotopic purity using the corrected intensities of the representative isotopologue ions.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment
This protocol provides a general method for confirming the position of the isotopic labels and assessing purity using NMR.
Objective: To confirm the positions of the ¹³C and ¹⁵N labels and to estimate the isotopic enrichment.
Materials:
-
6-Cyano Diclazuril-¹³C₃,¹⁵N₂ sample (milligram quantity)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the 6-Cyano Diclazuril-¹³C₃,¹⁵N₂ sample in the deuterated solvent.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum to confirm the overall structure.
-
Acquire a ¹³C NMR spectrum. The signals from the ¹³C-labeled carbons will be significantly enhanced.
-
Acquire a ¹⁵N NMR spectrum or use ¹H-¹⁵N heteronuclear correlation experiments (e.g., HSQC, HMBC) to confirm the position of the ¹⁵N labels.
-
-
Data Analysis:
-
Compare the spectra of the labeled compound with those of an unlabeled standard.
-
Integrate the signals of the labeled and unlabeled positions in the ¹³C spectrum to estimate the isotopic enrichment.
-
Visualizations
Caption: Workflow for Isotopic Purity Assessment using LC-MS.
Caption: Relationship between the Product, Assessment Methods, and Purity Parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. ukisotope.com [ukisotope.com]
comparative study of different LC-MS/MS instruments for Diclazuril analysis
A comprehensive guide for researchers and drug development professionals on the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments for the analysis of the coccidiostat Diclazuril (B1670474).
This guide provides a comparative overview of different LC-MS/MS systems for the quantitative analysis of Diclazuril in various matrices, including animal tissues, eggs, and feed. The selection of an appropriate instrument is critical for achieving the desired sensitivity, accuracy, and robustness in residue analysis. This document summarizes key performance data from published studies and application notes, offering a valuable resource for laboratories involved in drug metabolism, pharmacokinetics, and food safety monitoring.
Performance Comparison of LC-MS/MS Instruments
The following table summarizes the performance characteristics of different LC-MS/MS instruments for Diclazuril analysis, based on available data. It is important to note that performance can vary depending on the specific matrix, sample preparation method, and chromatographic conditions.
| Instrument | Matrix | Linearity (Range) | LOD | LOQ | Recovery (%) | Precision (RSD%) | Reference |
| Shimadzu 8060 LC-MS | Chicken Muscle & Eggs | 0.25–50 ng/mL (r > 0.999) | 0.1 µg/kg | 0.3 µg/kg | 90.1–105.2 (muscle), 94.0–103.7 (eggs) | 3.0–8.1 (muscle), 3.1–14.4 (eggs) | [1][2] |
| Waters ACQUITY UPLC I-Class with Xevo TQ-S | Animal Feed | Excellent (r > 0.995) | Not explicitly stated | Required LOQs are drug dependent, as low as 0.25% carry-over levels achieved | Not explicitly stated | Better at low levels compared to other instruments | |
| Agilent 6460, 6470, 6495 Triple Quadrupole LC/MS | Animal Tissues (Pork, Swine Liver) | Not explicitly stated | Not explicitly stated | Spiking levels for validation at 1, 5, and 20 ng/g | For some compounds, RSDs were >20% at 5 ng/g spiking level | RSD > 20% for Diclazuril at 5 ng/g spiking level | [3] |
| Sciex 4000 QTRAP® | Milk | 0.2 to 50 µg/L | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| Unnamed LC/ESI-MS/MS | Animal Plasma | 1-100 ng/mL & 100-2000 ng/mL (r ≥ 0.9991) | 0.03 ng/mL | 1 ng/mL | Trueness did not exceed 8.8% | Within-run: ≤ 10.5%, Between-run: ≤ 11.7% | [5] |
| Unnamed LC-MS/MS | Poultry Tissues | Not explicitly stated | Decision limit of 0.5 µg/kg in poultry meat | Not explicitly stated | Not explicitly stated | Not explicitly stated | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline the typical experimental protocols used for Diclazuril analysis on different LC-MS/MS platforms.
Sample Preparation
A variety of sample preparation techniques have been employed, with the choice depending on the complexity of the matrix.
-
Simple Organic Solvent Extraction: This method is often used for poultry tissues and feed. A common procedure involves extraction with an organic solvent, followed by centrifugation and filtration before injection into the LC-MS/MS system[6].
-
Protein Precipitation: For plasma samples, a rapid deproteinization step using acetonitrile (B52724) is a common and effective method[5].
-
In-Syringe Dispersive Solid-Phase Filter Clean-Up: This technique has been applied to chicken muscle and egg samples. It involves sonication-assisted extraction with acetonitrile, followed by a clean-up step using silica (B1680970) in combination with n-hexane[1][2].
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been used for the extraction of Diclazuril from milk samples. It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) clean-up step[4].
Liquid Chromatography (LC) Conditions
-
Columns: Reversed-phase C18 columns are predominantly used for the separation of Diclazuril[1][6].
-
Mobile Phases: The mobile phase typically consists of a gradient of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency[5][6].
-
Flow Rates and Gradients: These are optimized to achieve good separation from matrix components and a reasonable run time.
Mass Spectrometry (MS/MS) Conditions
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is the most common technique for the analysis of Diclazuril[1][5][6].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is universally used for its high selectivity and sensitivity in quantitative analysis[5]. Typically, two or more MRM transitions are monitored for each analyte to ensure accurate identification and quantification.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized for each specific instrument to achieve the best signal intensity for Diclazuril.
Workflow for Diclazuril Analysis by LC-MS/MS
The following diagram illustrates a typical workflow for the analysis of Diclazuril from sample collection to data analysis.
Caption: General workflow for Diclazuril analysis using LC-MS/MS.
Conclusion
The choice of an LC-MS/MS instrument for Diclazuril analysis will depend on the specific requirements of the laboratory, including the desired sensitivity, the complexity of the matrices being analyzed, and throughput needs. Instruments like the Shimadzu 8060 and Waters Xevo TQ-S have demonstrated high sensitivity and robustness for this application. Agilent's triple quadrupole systems offer a workflow solution for multi-class veterinary drug analysis, including Diclazuril. The Sciex QTRAP systems provide a versatile platform for both quantitative and qualitative analysis.
Ultimately, for the selection of a new instrument, it is highly recommended to perform a direct comparison using the laboratory's own samples and standard operating procedures. This guide serves as a starting point by consolidating available data and outlining common methodologies to aid in this decision-making process.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. sciex.com [sciex.com]
- 5. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Characteristics of Analytical Methods for 6-Cyano Diclazuril-13C3,15N2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of the coccidiostat Diclazuril (B1670474), with a particular focus on the use of the isotopically labeled internal standard 6-Cyano Diclazuril-13C3,15N2. The information presented is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, ensuring accuracy, precision, and reliability in residue analysis.
Introduction to Diclazuril and the Importance of Accurate Quantification
Diclazuril is a potent anticoccidial agent widely used in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[1][2] Regulatory agencies worldwide have established maximum residue limits (MRLs) for Diclazuril in edible tissues to ensure consumer safety. Consequently, highly sensitive and specific analytical methods are crucial for monitoring Diclazuril residues in various matrices, including animal tissues, feed, and eggs.
The use of stable isotope-labeled internal standards in mass spectrometry-based methods is a cornerstone of achieving the highest accuracy and precision in quantitative analysis. These standards, particularly those labeled with 13C and 15N, closely mimic the physicochemical behavior of the analyte of interest, effectively compensating for variations in sample preparation and instrumental analysis.[3][4] this compound is a state-of-the-art internal standard designed for the robust quantification of Diclazuril.
Comparative Analysis of Analytical Methods
The most prevalent and powerful technique for the determination of Diclazuril residues is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5][6] This methodology offers exceptional selectivity and sensitivity. The choice of internal standard, or the decision to proceed without one, significantly impacts the method's performance characteristics.
The Gold Standard: Isotope Dilution LC-MS/MS with this compound
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound, is considered the gold standard for quantitative analysis.
Advantages:
-
Superior Accuracy and Precision: Co-elution of the labeled standard with the native analyte ensures that any variations during sample extraction, cleanup, and ionization are effectively corrected for, leading to highly accurate and precise results.[3][7]
-
Mitigation of Matrix Effects: Matrix effects, a common challenge in LC-MS/MS analysis of complex samples like animal tissues, are significantly minimized.
-
Enhanced Reliability: The method's robustness is increased, providing greater confidence in the analytical data.
Alternative Approaches and Their Performance
While isotope dilution with 13C and 15N labeled standards is optimal, other methods are also employed. These include the use of deuterated internal standards, structural analogues as internal standards, and external calibration without an internal standard.
-
Deuterated Internal Standards (e.g., Diclazuril-d_x_): Deuterated standards are a common alternative to 13C/15N-labeled compounds. However, they can exhibit slight differences in chromatographic retention times (isotopic effect), which may lead to less effective correction for matrix effects.[3][7] There is also a potential for deuterium-hydrogen exchange under certain conditions, which could compromise accuracy.[8]
-
Structural Analogues as Internal Standards: A compound with a similar chemical structure to Diclazuril can be used as an internal standard. While more cost-effective, their physicochemical properties do not perfectly match those of Diclazuril, leading to less accurate correction for losses during sample preparation and ionization suppression or enhancement.[9]
-
External Calibration (No Internal Standard): This approach relies on a calibration curve generated from standards prepared in a clean solvent. It is the most susceptible to inaccuracies arising from matrix effects and variations in sample recovery, and is generally not recommended for regulatory or high-stakes research purposes.[5]
Data Presentation: Performance Characteristics
The following tables summarize the performance characteristics of various analytical methods for Diclazuril determination, compiled from multiple studies.
Table 1: Performance of LC-MS/MS Methods for Diclazuril Analysis in Poultry Tissues
| Method Type | Internal Standard | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference(s) |
| LC-MS/MS | This compound | Chicken Muscle & Eggs | 0.1 | 0.3 | 90.1 - 105.2 | [10] |
| LC-MS/MS | Deuterated Diclazuril | Poultry Tissues | - | 1.2 | - | [11] |
| LC-MS/MS | Structural Analogue | Poultry Meat | - | - | - | [9] |
| LC-MS/MS | None (External Calibration) | Poultry Meat | - | 0.5 (Decision Limit) | - | [5] |
Table 2: Performance of LC-MS/MS Methods for Diclazuril Analysis in Other Matrices
| Method Type | Internal Standard | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference(s) |
| LC-MS/MS | Not Specified | Animal Plasma | 0.03 | 1 | >89.5 | [6] |
| HPLC-UV | None (External Calibration) | Feed | 100 (µg/kg) | 500 (µg/kg) | ~110 | [12] |
Experimental Protocols
A generalized experimental protocol for the analysis of Diclazuril in poultry tissues using LC-MS/MS with an internal standard is provided below. Specific parameters may need to be optimized based on the instrumentation and matrix.
Sample Preparation
-
Homogenization: Weigh 2-5 g of homogenized tissue sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound) to the sample.
-
Extraction: Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile (B52724) or methanol).[5][13]
-
Vortexing and Sonication: Vortex the sample for 5 minutes, followed by sonication for 20 minutes to ensure efficient extraction.[13]
-
Salting-out (Optional): Add salts like NaCl to induce phase separation.[13]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm for 5 minutes) to pellet solid material.[13]
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
Sample Clean-up (Solid-Phase Extraction - SPE)
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18 or Oasis HLB) with methanol (B129727) and then water.
-
Sample Loading: Load the extracted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[6]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for Diclazuril.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Diclazuril and its internal standard for confident identification and quantification.
-
Mandatory Visualizations
Diclazuril's Putative Mechanism of Action in Eimeria
Diclazuril's mode of action is believed to involve the disruption of key cellular processes in the Eimeria parasite. Two primary pathways have been proposed: the inhibition of cyclin-dependent kinases (CDKs) crucial for cell cycle progression, and the downregulation of microneme proteins (MICs) essential for host cell invasion.
Caption: Putative signaling pathways affected by Diclazuril in Eimeria.
Comparative Experimental Workflow for Diclazuril Analysis
The following diagram illustrates a typical workflow for Diclazuril analysis, highlighting the key differences between methods employing different internal standard strategies.
Caption: Comparative workflow for Diclazuril analysis by LC-MS/MS.
Conclusion
The selection of an appropriate analytical method is paramount for the accurate and reliable quantification of Diclazuril residues. The use of a stable isotope-labeled internal standard, specifically this compound, in conjunction with LC-MS/MS, offers the highest level of performance in terms of accuracy, precision, and robustness. While alternative methods exist, they present compromises in data quality that should be carefully considered in the context of the research or monitoring objectives. This guide provides the necessary information for researchers and drug development professionals to make an informed decision on the most suitable analytical strategy for their Diclazuril analysis needs.
References
- 1. Eimeria tenella: effects of diclazuril treatment on microneme genes expression in second-generation merozoites and pathological changes of caeca in parasitized chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diclazuril, a new broad-spectrum anticoccidial for chickens. 3. Floor-pen trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
Navigating the Regulatory Maze: A Comparative Guide to Validating Diclazuril Residue Methods
For researchers, scientists, and drug development professionals, ensuring the safety of food products of animal origin is paramount. This necessitates the accurate detection and quantification of veterinary drug residues, such as the anticoccidial agent Diclazuril (B1670474). The validation of analytical methods for these residues is strictly governed by international and national regulatory bodies to ensure data reliability and consumer safety. This guide provides a comprehensive comparison of regulatory guidelines and validated analytical methods for Diclazuril residues, supported by experimental data and detailed protocols.
The validation of analytical methods for veterinary drug residues is a critical process that demonstrates a method's fitness for its intended purpose. Key performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), must be thoroughly evaluated. The International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) provides globally recognized guidelines, with VICH GL49 serving as a cornerstone for the validation of analytical methods used in residue depletion studies.[1][2][3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these principles, which are further supplemented by specific regional directives and standards from organizations like the Codex Alimentarius Commission.
Comparative Analysis of Validated Diclazuril Residue Methods
Several analytical methods have been developed and validated for the determination of Diclazuril residues in various matrices, primarily poultry tissues and feed. The most common techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Data
The following tables summarize the validation parameters of different analytical methods for Diclazuril residue analysis, providing a clear comparison of their performance.
Table 1: Comparison of HPLC-UV Method Validation Parameters for Diclazuril
| Parameter | Method 1 (Poultry Tissues)[5][6] | Method 2 (Poultry Feed)[7][8] |
| Linearity (Concentration Range) | 50 - 5000 ng/mL | 0.1 - 1.5 mg/kg |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated, but method deemed linear |
| Recovery (%) | 98.93 - 100.05 | 98 - 111 |
| Precision (RSD%) - Repeatability | 0.73 | 4.5 - 11.2 |
| Precision (RSD%) - Intermediate Precision | 0.54 | Not Reported |
| Precision (RSD%) - Reproducibility | Not Reported | 14.3 - 18.1 |
| Limit of Quantification (LOQ) | 15.71 ng/mL | 0.5 mg/kg |
| Limit of Detection (LOD) | 5.18 ng/mL | 0.1 mg/kg |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Diclazuril
| Parameter | Method 3 (Poultry Tissues)[9] | Method 4 (Poultry Tissues & Feed)[10][11] |
| Linearity (Concentration Range) | Spiked at 0.5x, 1x, and 2x MRL | 0.1 - 100 mg/kg (feed) |
| Correlation Coefficient (r²) | Not explicitly stated, but method validated | Not explicitly stated, but method validated |
| Recovery (%) | 85.5 - 102.3 | 84.8 - 105 |
| Precision (RSD%) - Repeatability | 4.9 - 14.8 | 1.5 - 10.6 |
| Precision (RSD%) - Intermediate Precision | 6.7 - 16.2 | Not Reported |
| Precision (RSD%) - Reproducibility | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 15 - 25 µg/kg | 0.005 - 0.05 mg/kg |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated, decision limit of 0.5 µg/kg in meat |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. Below are summaries of the experimental protocols for the compared methods.
Method 1: HPLC-UV for Diclazuril in Poultry Tissues[6][7]
-
Sample Preparation: Homogenized tissue samples are extracted with an organic solvent. The extract is then subjected to a clean-up step, often involving solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at approximately 280 nm.
-
-
Validation: The method was validated according to International Conference on Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, specificity, LOD, and LOQ.
Method 2: HPLC-UV for Diclazuril in Poultry Feed[8][9]
-
Sample Preparation: The feed sample is extracted with acidified methanol. The extract undergoes a solid-phase extraction (SPE) clean-up on a C18 cartridge.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Ternary gradient elution.
-
Detection: UV spectrophotometry at 280 nm.
-
-
Validation: This method was the subject of a collaborative study to re-validate an official European Union method.[7] The validation included assessing repeatability and reproducibility across multiple laboratories.
Method 3: LC-MS/MS for Diclazuril in Poultry Tissues[10]
-
Sample Preparation: Extraction with acetonitrile followed by centrifugation and evaporation. The residue is redissolved before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water, both containing formic acid.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for quantification and confirmation.
-
-
Validation: The method was validated according to the requirements of Commission Decision 2002/657/EC, a key European guideline for the performance of analytical methods and the interpretation of results.
Regulatory Landscape and Harmonization
The validation of Diclazuril residue methods is primarily guided by the principles outlined in VICH GL49. This guideline provides a harmonized approach for the validation of analytical methods used in residue depletion studies, which is accepted by regulatory authorities in the EU, Japan, and the USA.[1][2][4]
The Codex Alimentarius, a collection of internationally recognized standards, establishes Maximum Residue Limits (MRLs) for veterinary drugs, including Diclazuril, in various food commodities.[12][13][14] These MRLs serve as the benchmark concentrations that analytical methods must be able to reliably quantify.
Figure 1: Interrelationship of key regulatory guidelines and bodies governing the validation of Diclazuril residue methods.
Experimental Workflow for Method Validation
The validation of an analytical method for Diclazuril residues follows a structured workflow to ensure all performance characteristics are adequately assessed. This process is critical for generating reliable data for regulatory submissions.
Figure 2: A typical workflow for the validation of an analytical method for Diclazuril residues, highlighting key parameters.
Conclusion
The validation of analytical methods for Diclazuril residues is a well-defined process guided by international standards, primarily VICH GL49. Both HPLC-UV and LC-MS/MS methods have been successfully validated and are suitable for the determination of Diclazuril in various matrices. LC-MS/MS generally offers higher sensitivity and specificity, making it the preferred method for confirmatory analysis and the determination of very low residue levels. The choice of method will depend on the specific requirements of the analysis, including the matrix, the required limit of quantification, and the available instrumentation. Adherence to the detailed validation protocols and a thorough understanding of the regulatory landscape are essential for ensuring the acceptance of data by regulatory authorities and safeguarding public health.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. CVM GFI #208 (VICH GL49) Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals: Validation of Analytical Methods Used in Residue Depletion Studies | FDA [fda.gov]
- 5. researcherslinks.com [researcherslinks.com]
- 6. nile.enal.sci.eg [nile.enal.sci.eg]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Veterinary Drug Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 13. korea.kr [korea.kr]
- 14. gov.br [gov.br]
Safety Operating Guide
Navigating the Disposal of 6-Cyano Diclazuril-13C3,15N2: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Cyano Diclazuril-13C3,15N2, a stable isotope-labeled compound.
Key Disposal Considerations:
This compound is labeled with stable isotopes of carbon (¹³C) and nitrogen (¹⁵N). Unlike radioactive isotopes, stable isotopes do not emit radiation, and therefore, no special precautions for radioactivity are required for their disposal.[1][] The primary consideration for disposal is the chemical hazard of the parent compound, diclazuril (B1670474).
Disposal of this compound, as with its non-labeled counterpart, must be carried out in accordance with all applicable local, state, and federal regulations.[3][4][5][6] It is imperative to consult your institution's Environmental, Health, and Safety (EH&S) department for specific guidance and to ensure full compliance.
General Handling Precautions:
Before disposal, it is crucial to handle the compound with appropriate safety measures. This includes wearing personal protective equipment (PPE) such as gloves, protective clothing, and eye protection.[3][4] Handling should be done in a well-ventilated area to avoid inhalation of any dust or aerosols.[3][5]
Step-by-Step Disposal Protocol:
-
Consult Safety Data Sheet (SDS): Always review the SDS for this compound or a relevant diclazuril formulation for specific handling and disposal information.[3][4][5]
-
Determine Waste Category: Based on your institutional guidelines, classify the waste. Since this compound contains stable isotopes, it is typically managed as a chemical waste, not radioactive waste.[1][]
-
Segregate Waste: Do not mix this compound waste with general laboratory trash. It should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and any other information required by your institution, such as the hazard class.
-
Storage Pending Disposal: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's EH&S department or a licensed chemical waste disposal contractor to arrange for pickup and disposal at an approved waste disposal plant.[3][4]
Spill and Emergency Procedures:
In the event of a spill, evacuate the area if necessary.[3][5] Wear appropriate PPE and contain the spill using absorbent materials.[4][7] Collect the spilled material and any contaminated items into a sealed container for disposal as chemical waste.[5][7] Report the spill to your supervisor and EH&S department.
Quantitative Data from Diclazuril Formulations:
The following table summarizes aquatic toxicity data for Diclazuril, which is crucial for understanding the environmental impact and informing disposal practices to prevent release into the environment.
| Organism | Test | Concentration | Exposure Time |
| Lepomis macrochirus (Bluegill sunfish) | LC50 | 0.58 mg/L | 96 hours |
| Daphnia magna (Water flea) | EC50 | > 0.63 mg/L | 48 hours |
| Daphnia magna (Water flea) | NOEC (Chronic) | 0.16 mg/L | 21 days |
| Selenastrum capricornutum (Green algae) | EC50 | > 1.1 mg/L | 72 hours |
| Selenastrum capricornutum (Green algae) | NOEC | 1.1 mg/L | 72 hours |
LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. NOEC: No observed effect concentration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
